Fe-MIL-88B-NH; NH-MIL-88B(Fe)
Description
Overview of MOF Architecture and Design Principles
Metal-organic frameworks are a unique class of porous materials formed through the self-assembly of metal ions or clusters, which act as nodes, and organic ligands, which serve as linkers. nih.gov This coordination bonding results in one, two, or three-dimensional structures with well-defined and tunable porosity. nih.gov The key to their versatility lies in the vast library of available metal centers and organic linkers, allowing for the rational design of MOFs with tailored pore sizes, shapes, and chemical functionalities. nih.govnih.gov This "building block" approach enables the creation of materials with exceptionally high surface areas and pore volumes, making them promising candidates for a wide range of applications. nih.gov
Significance of Iron-Based MOFs in Advanced Materials Research
Iron-based MOFs have emerged as a particularly promising subclass of these materials. jyu.finih.gov The use of iron as the metallic node offers several distinct advantages, including its low cost, environmental friendliness, and inherent biocompatibility. jyu.firesearchgate.net Furthermore, the unique redox chemistry, photochemical, and electrical properties of iron (Fe²⁺/Fe³⁺) contribute to their catalytic activity. nih.gov These characteristics have propelled iron-based MOFs into the forefront of research for applications in gas storage and separation, catalysis, drug delivery, and environmental remediation. nih.govnih.govresearchgate.net
Specific Focus on the MIL-88 Family and the Amino-Functionalized MIL-88B Framework
The MIL (Matériaux de l'Institut Lavoisier) series of MOFs represents a significant family within the iron-based framework landscape. mdpi.com The MIL-88 family is particularly noted for its remarkable flexibility, capable of significant swelling and shrinking in response to guest molecules without compromising its structural integrity. nih.gov MIL-88B is constructed from trimers of iron octahedra linked by 1,4-benzenedicarboxylate (BDC) ligands. nih.govnih.gov
The introduction of a functional group, specifically an amino group (-NH₂), to the organic linker gives rise to Fe-MIL-88B-NH₂. This functionalization is achieved by using 2-aminoterephthalic acid as the organic linker during synthesis. nih.govrsc.org The presence of the amino group imparts new chemical properties to the framework, enhancing its functionality and opening up new avenues for applications. nih.gov For instance, the amino groups can act as active sites for catalysis or as anchoring points for further post-synthetic modifications. nih.gov
Historical Development and Evolution of Fe-MIL-88B-NH₂ Research Trajectories
Research into Fe-MIL-88B-NH₂ has evolved significantly since its initial synthesis. Early studies focused on its fundamental characterization, including its crystal structure and physical properties. A notable development was the use of microwave-assisted solvothermal methods to synthesize high-quality microcrystals with uniform size and high dispersibility. researchgate.netacademie-sciences.fr
Subsequent research has explored a wide array of potential applications. The inherent properties of Fe-MIL-88B-NH₂, such as its chemical and thermal stability, low toxicity, and the presence of functional amino groups, have made it an attractive material for diverse fields. researchgate.netnih.govrsc.org Investigations have demonstrated its potential in heterogeneous catalysis, adsorption of pollutants, and as a component in electrochemical sensors. researchgate.netnih.govacademie-sciences.fr The flexible nature of the MIL-88B framework, which allows for reversible shrinking and swelling, has also been a key area of investigation. researchgate.net This "breathing" behavior is influenced by the solvent environment and differs between the parent MIL-88B and its amino-functionalized counterpart. researchgate.net More recent research has also ventured into creating porous carbons derived from Fe-MIL-88B-NH₂ for enhanced adsorption capabilities. academie-sciences.fracademie-sciences.fr
Detailed Research Findings
Structural and Physical Properties of Fe-MIL-88B-NH₂
| Property | Description | References |
| Molecular Formula | C₂₄H₁₅Fe₃N₃O₁₃ | cd-bioparticles.net |
| Appearance | Brown Powder | cd-bioparticles.net |
| Morphology | Bipyramidal hexagonal prism | researchgate.netacs.org |
| Particle Size | Can be controlled from nano- to micro-scale, for example, 100x300 nm spindle-shaped grains or 3.5 μm in length and 1.2 μm in width. | cd-bioparticles.netacs.org |
| Thermal Stability | Stable up to > 400 °C. | cd-bioparticles.net |
| Synthesis Method | Commonly synthesized via solvothermal or microwave-assisted solvothermal methods. | researchgate.netnih.govacademie-sciences.fr |
| Key Structural Units | Iron(III) clusters and 2-aminoterephthalate organic linkers. | nih.govrsc.org |
Synthesis Parameters of Fe-MIL-88B-NH₂
| Parameter | Details | References |
| Precursors | Iron(III) chloride hexahydrate (FeCl₃·6H₂O) and 2-aminoterephthalic acid (H₂N-BDC). | rsc.orgacademie-sciences.fr |
| Solvent | Commonly N,N-Dimethylformamide (DMF). | academie-sciences.fr |
| Temperature | Hydrothermal synthesis is often carried out at elevated temperatures, for instance, 170°C for 12 hours. | rsc.org |
| Reaction Time | The duration of the hydrothermal process can influence the crystallinity of the final product, with optimal times being around 12 hours. | rsc.org |
| Additives | Acetic acid and surfactants like Pluronic F127 can be used to control nanocrystal size and aspect ratio. | acs.org |
Structure
2D Structure
Properties
Molecular Formula |
C24H15Fe3N3O13-8 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
2-aminoterephthalate;iron;oxygen(2-) |
InChI |
InChI=1S/3C8H7NO4.3Fe.O/c3*9-6-3-4(7(10)11)1-2-5(6)8(12)13;;;;/h3*1-3H,9H2,(H,10,11)(H,12,13);;;;/q;;;;;;-2/p-6 |
InChI Key |
NPXTZVWEBMWCPS-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].[O-2].[Fe].[Fe].[Fe] |
Origin of Product |
United States |
Synthetic Methodologies for Fe Mil 88b Nh₂ and Its Analogues
Solvothermal Synthesis Approaches for Fe-MIL-88B-NH₂ Crystallization
Solvothermal synthesis is the most prevalent method for producing crystalline Fe-MIL-88B-NH₂. This technique involves heating a solution of the metal source, typically an iron salt like iron(III) chloride hexahydrate (FeCl₃·6H₂O), and the organic linker, 2-aminoterephthalic acid (NH₂-BDC or H₂N-C₆H₃-1,4-(COOH)₂), in a suitable solvent within a sealed vessel, such as a Teflon-lined autoclave. nih.govrsc.org The application of heat and the resulting autogenous pressure facilitate the coordination reaction between the iron ions and the carboxylate groups of the linker, leading to the formation and crystallization of the MOF structure. nih.gov N,N-dimethylformamide (DMF) is a commonly used solvent in this process. nih.govresearchgate.net The resulting crystalline product is then typically recovered through centrifugation and washed with solvents like DMF and methanol to remove unreacted precursors. rsc.org
Hydrothermal synthesis, a specific type of solvothermal synthesis where water is used as the solvent or co-solvent, is also employed for Fe-MIL-88B-NH₂. researchgate.net Optimization of the synthesis conditions is critical to obtaining a pure, highly crystalline product with uniform morphology. nih.govrsc.org Key parameters that are often investigated include the molar ratio of the metal ion to the organic linker and the reaction time. nih.govrsc.org
Research has shown that varying the molar ratio of 2-aminoterephthalic acid to Fe(III) ions has a significant impact on the final product. nih.gov For instance, at lower ligand-to-metal ratios, impurity phases such as γ-Fe₂O₃ can co-form. nih.gov Increasing the proportion of the organic linker can lead to the formation of a pure MIL-88B(Fe)-NH₂ crystalline phase. nih.gov
Reaction time is another crucial factor influencing the material's crystallinity. nih.gov Studies have demonstrated that while the characteristic peaks of Fe-MIL-88B-NH₂ appear within 12 hours, extending the reaction time can have a detrimental effect on crystallinity. nih.govrsc.org For example, crystallinity was found to decrease as the reaction time increased from 12 to 24 hours, a phenomenon attributed to recrystallization processes occurring under prolonged high-temperature and high-pressure conditions. nih.govrsc.org A time-controlled synthesis approach has been shown to produce NH₂-MIL-88B(Fe) with a powder X-ray diffraction (PXRD) pattern that closely matches the simulated pattern, indicating high phase purity. oregonstate.edu
| Parameter | Condition | Observation | Source |
|---|---|---|---|
| Ligand/Metal Molar Ratio (x) | x = 1.0, 1.2 | Impurity phases (γ-Fe₂O₃) may be present. | nih.gov |
| Ligand/Metal Molar Ratio (x) | x = 1.5, 2.0 | Pure crystalline phase of MIL-88B(Fe)-NH₂ is obtained. | nih.gov |
| Reaction Time | 12 hours | Calculated crystallinity of 86.80%. | nih.govrsc.org |
| Reaction Time | 18 hours | Calculated crystallinity of 79.97%. | nih.govrsc.org |
| Reaction Time | 24 hours | Calculated crystallinity of 70.28%. | nih.govrsc.org |
Microwave-assisted solvothermal synthesis offers a rapid alternative to conventional heating methods for producing Fe-MIL-88B-NH₂. researchgate.nettum.deacs.org This technique can significantly reduce the reaction time while yielding microcrystals with high dispersibility, uniform size, and excellent phase purity. researchgate.nettum.deacs.org A typical procedure involves mixing the iron precursor (e.g., FeCl₃·6H₂O) and the NH₂-BDC linker in DMF in a microwave vial. amazonaws.com The mixture is then heated in a microwave reactor to a set temperature, for instance, 150°C, for a short duration, such as 10 minutes. acs.orgamazonaws.com The rapid, uniform heating provided by microwaves facilitates efficient crystallization. acs.org The influence of heating time, temperature, and solution concentration on the final product's morphology and crystalline phase has been investigated to optimize the microwave-assisted synthesis. acs.org This method has been shown to produce well-crystallized Fe-MIL-88B-NH₂ in as little as one minute. acs.org
Strategies for Morphology and Size Control of Fe-MIL-88B-NH₂ Nanocrystals
Controlling the size and shape (morphology) of Fe-MIL-88B-NH₂ crystals, particularly at the nanoscale, is essential for tailoring their properties. Various strategies have been developed to achieve this control, primarily by manipulating the nucleation and growth processes during crystallization. nih.gov
The use of surfactants and modulators during synthesis is a key strategy for controlling the size and aspect ratio of Fe-MIL-88B-NH₂ nanocrystals. nih.govacs.org These chemical agents influence the crystallization process by interacting with the precursors or the growing crystal facets.
Surfactants , such as the non-ionic triblock co-polymer Pluronic F127, can act as stabilizing agents. nih.govsemanticscholar.org The alkylene oxide segments of F127 can coordinate with the metal ions, stabilizing the MOF nuclei in the early stages of formation and thus controlling crystal growth. nih.govacs.orgsemanticscholar.org Another surfactant, polyvinylpyrrolidone (B124986) (PVP), has been used to produce highly uniform Fe-MIL-88B particles, with the morphology evolving from hexagonal bipyramids to bipyramidal hexagonal prisms. researchgate.net
Modulators , typically carboxylic acids like acetic acid, play a crucial role in controlling the rate of nucleation. nih.govacs.orgsemanticscholar.org Acetic acid competes with the organic linker for coordination to the metal centers and controls the deprotonation of the linker's carboxylic acid groups. nih.govacs.orgsemanticscholar.org This modulation of the reaction kinetics allows for precise tailoring of the nanocrystal size and aspect ratio. nih.govsemanticscholar.org Increasing the concentration of acetic acid in the synthesis mixture has been shown to increase both the size and aspect ratio of the resulting Fe-MIL-88B-NH₂ nanocrystals. nih.govacs.orgsemanticscholar.org The combination of a surfactant like F127 and a modulator like acetic acid provides a powerful approach for synthesizing uniform nanocrystals with controlled dimensions. nih.govsemanticscholar.org
| Additive Type | Example | Role in Crystallization | Effect on Nanocrystals | Source |
|---|---|---|---|---|
| Surfactant | Pluronic F127 | Stabilizes MOF nuclei via coordination with metal ions. | Aids in the synthesis of uniform nanocrystals. | nih.govsemanticscholar.org |
| Surfactant | Polyvinylpyrrolidone (PVP) | Assists in obtaining highly uniform particles. | Promotes shape evolution from hexagonal bipyramids to prisms. | researchgate.net |
| Modulator | Acetic Acid | Controls deprotonation of the linker and the rate of nucleation. | Increasing concentration leads to larger size and aspect ratio. | nih.govacs.orgsemanticscholar.org |
Besides modulators, other reaction parameters significantly influence the growth and final topology of Fe-MIL-88B-NH₂ crystals. The choice of solvent can affect the morphology; for example, using pure DMF can lead to the formation of crystal aggregates, whereas the addition of water as a co-solvent can modify the crystal habit. researchgate.net The pH of the reaction mixture is another critical factor that can be adjusted to modulate crystal morphology. researchgate.net By carefully tuning these fundamental parameters—solvent composition, temperature, reaction time, and reactant concentrations—it is possible to direct the crystallization process to yield Fe-MIL-88B-NH₂ particles with desired sizes and shapes, such as nanooctahedra. rsc.org
Post-Synthetic Modification and Functionalization Approaches for Fe-MIL-88B-NH₂
Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into the Fe-MIL-88B-NH₂ framework after its initial synthesis, without altering the core structure. The primary amine (-NH₂) groups on the organic linker serve as versatile handles for a wide range of chemical transformations.
One common PSM approach involves reacting the amine groups with other molecules to graft new functional groups onto the MOF. For example, Fe-MIL-88B-NH₂ has been successfully functionalized with sulfonic acid (-SO₃H) groups. rsc.org This was achieved by first reacting the MOF with 1,3-propane sultone, followed by treatment with sulfuric acid to create a solid acid catalyst, Fe-MOF-SO₃H. rsc.orgresearchgate.net The successful grafting of the new functional group can be confirmed by various characterization techniques, while X-ray diffraction is used to verify that the underlying MOF crystal structure remains intact after the modification process. rsc.org Another PSM method involves conjugating 4-vinylpyridine to the active sites of the MOF by heating the components in a sealed container. oregonstate.edu These modifications allow for the precise tuning of the chemical and physical properties of Fe-MIL-88B-NH₂ for specific applications.
Ligand Exchange and Mixed-Ligand Synthesis for Fe-MIL-88B-NH₂
The modification of the organic linker, 2-aminoterephthalic acid (H₂N-BDC), is a key strategy for tuning the properties of Fe-MIL-88B-NH₂. While direct ligand exchange on the pre-synthesized framework can be challenging, introducing modifying agents during the synthesis offers a pathway to creating functionally altered frameworks.
One notable approach involves ligand defect engineering, where a monodentate ligand is introduced during synthesis to create vacancies and modify the electronic structure of the resulting MOF. For instance, the use of acetic acid (AcOH) as a modulating agent during the synthesis of NH₂-MIL-88B(Fe) has been shown to induce ligand vacancies. This strategy enhances the electrocatalytic activity of the material for the oxygen evolution reaction (OER). The introduction of acetic acid can modulate the d-band center of the active iron sites and has been found to alleviate corrosion from chloride ions, thereby improving catalytic stability in seawater. rsc.org
Another strategy for controlling the synthesis is the use of additives to direct crystal growth. Acetic acid can be used to control the deprotonation of the carboxylic linkers during synthesis, which in turn controls the rate of nucleation and allows for tailoring the size and aspect ratio of the nanocrystals. acs.orgablesci.com Research has shown that the size and aspect ratio of Fe-MIL-88B-NH₂ nanocrystals increase with a higher concentration of acetic acid in the synthetic mixture. acs.orgablesci.com
The solvothermal method is a common technique for synthesizing Fe-MIL-88B-NH₂. In a typical procedure, Iron(III) chloride hexahydrate and 2-aminoterephthalic acid are dissolved in N,N-dimethylformamide (DMF). researchgate.netresearchgate.net The molar ratio of the metal ion to the ligand is a critical parameter that influences the formation and purity of the MIL-88B(Fe)-NH₂ phase. nih.govrsc.org Microwave-assisted solvothermal methods have also been successfully employed to produce high-quality, uniform microcrystals of NH₂-MIL-88B-Fe with high yields and excellent phase purity. researchgate.nettum.deamazonaws.com This rapid heating method offers better control over crystal size and dispersibility. researchgate.nettum.de
Doping Strategies with Heterometals (e.g., In(III), La(III)) within Fe-MIL-88B-NH₂ Frameworks
Incorporating different metal ions into the Fe-MIL-88B-NH₂ structure, a process known as heterometal doping, is a powerful technique to enhance its intrinsic properties, particularly for catalytic applications.
Lanthanum(III) doping has been successfully demonstrated to improve the photocatalytic performance of Fe-MIL-88B-NH₂. La-doped MIL-88B(Fe)–NH₂ can be synthesized via a one-pot solvothermal method, where a lanthanum salt is introduced into the precursor solution containing the iron salt and the organic linker. rsc.orgsemanticscholar.orgresearchgate.net The resulting mixed-metal MOFs, denoted as MIL-88B((1−x)Fe/xLa)-NH₂, have shown significantly enhanced photocatalytic efficiency for the reduction of Cr(VI) in aqueous solutions compared to the pristine MOF. rsc.orgsemanticscholar.orgresearchgate.net For example, a study found that MIL-88B((1-x)Fe/xLa)-NH₂ with x=0.010 exhibited a photocatalytic efficiency of 88.21% after 30 minutes of irradiation, a substantial increase from the 67.08% efficiency of the undoped material under the same conditions. rsc.orgresearchgate.net These La-doped materials are also robust and can be recycled for multiple consecutive runs without a significant loss in activity. rsc.orgresearchgate.net
Similarly, doping with vanadium (V) ions has been shown to promote electron transport within the Fe-MOF structure, leading to excellent photocatalytic bactericidal activity. researchgate.net
Below is a data table summarizing the photocatalytic efficiency of La-doped MIL-88B(Fe)-NH₂.
| Material | Dopant Mole Fraction (x) | Photocatalytic Efficiency (%) | Irradiation Time (min) |
| Pristine MIL-88B(Fe)–NH₂ | 0 | 67.08 | 30 |
| MIL-88B((1-x)Fe/xLa)-NH₂ | 0.010 | 88.21 | 30 |
| MIL-88B((1-x)Fe/xLa)-NH₂ | 0.025 | 81.19 | 30 |
| MIL-88B((1-x)Fe/xLa)-NH₂ | 0.050 | 80.26 | 30 |
Surface Coating and Composite Formation with Fe-MIL-88B-NH₂ (e.g., Chitosan (B1678972), TiO₂)
The formation of composites by integrating Fe-MIL-88B-NH₂ with other functional materials is a widely explored avenue to create multifunctional materials with synergistic properties.
A prominent example is the creation of TiO₂@NH₂-MIL-88B(Fe) composites. These can be synthesized through a convenient one-step solvothermal process where titanium dioxide (TiO₂) nanoparticles are anchored onto the MOF framework during its formation. acs.orgresearchgate.net These composite materials exhibit enhanced adsorption capacity and photocatalytic performance for the degradation of organic pollutants like methylene (B1212753) blue under visible light. acs.orgresearchgate.net The improved performance is attributed to the synergistic effect between TiO₂ and the MOF, which facilitates efficient separation of photogenerated charge carriers. acs.orgresearchgate.net Defective TiO₂ has also been incorporated into MIL-88B(Fe) to create photocatalysts with an expanded light response range and reduced optical band gap, leading to superior photoreduction capabilities for tetracycline. mdpi.com
Chitosan, a biopolymer, has also been used in conjunction with Fe-MIL-88B-NH₂. While not a direct coating on the MOF particle in all reported cases, chitosan can be used as a modifier on electrodes in electrochemical sensors that also incorporate the MOF. rsc.org For instance, a glassy carbon electrode modified with both MIL-88B(Fe)-NH₂ and chitosan can be used for the electrochemical determination of heavy metal ions. rsc.org
The table below details research findings on Fe-MIL-88B-NH₂ composites.
| Composite Material | Synthesis Method | Application | Key Finding |
| TiO₂@NH₂-MIL-88B(Fe) | One-step solvothermal | Photocatalytic degradation of methylene blue | Enhanced adsorption and photodegradation performance under visible light due to synergistic effects. acs.orgresearchgate.net |
| Defective TiO₂/MIL-88B(Fe) | One-step hydrothermal | Photocatalytic degradation of tetracycline | Expanded light response range and reduced optical band gap, leading to 97% degradation of tetracycline. mdpi.com |
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| Fe-MIL-88B-NH₂ / NH₂-MIL-88B(Fe) | Iron (III) 2-amino-1,4-benzenedicarboxylate |
| H₂N-BDC | 2-aminoterephthalic acid |
| DMF | N,N-dimethylformamide |
| AcOH | Acetic acid |
| In(III) | Indium(III) |
| La(III) | Lanthanum(III) |
| TiO₂ | Titanium dioxide |
| Cr(VI) | Hexavalent chromium |
| FeCl₃·6H₂O | Iron(III) chloride hexahydrate |
Advanced Characterization Techniques for Structural and Morphological Elucidation of Fe Mil 88b Nh₂
Diffraction-Based Structural Analysis of Fe-MIL-88B-NH₂
Diffraction methods are fundamental in determining the crystalline nature and atomic arrangement of Fe-MIL-88B-NH₂.
Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity Assessment
Powder X-ray Diffraction (PXRD) is an indispensable technique for confirming the successful synthesis, crystallinity, and phase purity of Fe-MIL-88B-NH₂. The resulting diffraction pattern serves as a fingerprint for the material, with the positions and intensities of the diffraction peaks being characteristic of its crystal structure.
Well-defined and sharp diffraction peaks in the PXRD pattern are indicative of a highly crystalline product. The experimental patterns of synthesized Fe-MIL-88B-NH₂ are typically compared with simulated patterns derived from crystallographic data to confirm the formation of the desired structure researchgate.net. Studies consistently show that the diffraction patterns for Fe-MIL-88B-NH₂ are in good agreement with those of the parent MIL-88B(Fe), indicating that the introduction of the amine functional group does not alter the underlying crystal phase structure researchgate.net.
The characteristic diffraction peaks for Fe-MIL-88B-NH₂ are typically observed at specific 2θ values. For instance, prominent peaks are often reported around 9.3° and 10.6°, corresponding to the (002) and (101) lattice planes, respectively rsc.org. The absence of peaks corresponding to starting materials or other crystalline phases confirms the phase purity of the synthesized MOF rsc.org. The average crystallite size of the Fe-MIL-88B-NH₂ particles can also be estimated from the broadening of the diffraction peaks using the Scherrer equation rsc.org.
Table 1: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Fe-MIL-88B-NH₂
| 2θ (degrees) | Corresponding Lattice Plane |
|---|---|
| ~9.3 | (002) |
| ~10.6 | (101) |
Note: The exact peak positions may vary slightly depending on the synthesis conditions and instrument parameters.
Single-Crystal X-ray Diffraction (SCXRD) for Atomistic Structure Determination (if applicable for Fe-MIL-88B-NH₂)
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for the precise determination of a material's three-dimensional atomic arrangement, providing detailed information on bond lengths, bond angles, and crystallographic symmetry. However, the application of SCXRD to Fe-MIL-88B-NH₂ is often challenging.
The synthesis of Fe-MIL-88B-NH₂ typically yields microcrystalline powders, and obtaining single crystals of sufficient size and quality for SCXRD analysis is a significant hurdle. The rapid nucleation and crystal growth processes often favor the formation of small, intergrown crystallites rather than large, well-defined single crystals. Consequently, a complete structural elucidation of Fe-MIL-88B-NH₂ by SCXRD is not commonly reported in the literature. The structural model is therefore often based on the known structure of the parent MIL-88B framework, complemented by the data obtained from PXRD and other characterization techniques.
Spectroscopic Characterization of Fe-MIL-88B-NH₂
Spectroscopic techniques provide valuable insights into the functional groups present, the electronic structure, and the elemental composition of Fe-MIL-88B-NH₂.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial tool for confirming the presence of specific functional groups within the Fe-MIL-88B-NH₂ structure, thereby verifying the successful incorporation of the 2-aminoterephthalic acid linker.
The FT-IR spectrum of Fe-MIL-88B-NH₂ exhibits characteristic absorption bands that correspond to the vibrational modes of its constituent chemical bonds. The presence of the amine group is confirmed by two distinct peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds rsc.orgd-nb.info. The successful coordination of the carboxylate groups of the linker to the iron clusters is evidenced by the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 3000 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching bands of the carboxylate group (COO⁻) at approximately 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. Additionally, the vibration of the Fe-O bond in the iron-oxo clusters is typically observed in the lower wavenumber region, around 500-800 cm⁻¹ rsc.org.
Table 2: Key Fourier Transform Infrared (FT-IR) Vibrational Bands for Fe-MIL-88B-NH₂
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3490 and ~3370 | Asymmetric and symmetric N-H stretching | Primary amine (-NH₂) |
| ~1700 | C=O stretching | Carboxylic group |
| ~1500-1600 | Asymmetric COO⁻ stretching | Carboxylate |
| ~1300-1400 | Symmetric COO⁻ stretching | Carboxylate |
| ~500-800 | Fe-O stretching | Iron-oxo cluster |
Ultraviolet-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) for Electronic Structure and Optical Properties of Fe-MIL-88B-NH₂
Ultraviolet-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is employed to investigate the optical properties and electronic structure of Fe-MIL-88B-NH₂. This technique provides information about the light absorption characteristics of the material, which are crucial for applications such as photocatalysis.
The UV-Vis DRS spectrum of Fe-MIL-88B-NH₂ typically shows broad absorption in the visible light region, which is attributed to the presence of the Fe₃-μ₃-oxo clusters. The introduction of the amino group onto the organic linker generally leads to an enhancement and a red shift of the light absorption compared to the parent MIL-88B(Fe) researchgate.net. This is because the amino group acts as an electron-donating group, which can facilitate the ligand-to-metal charge transfer (LMCT) from the organic linker to the iron-oxo clusters upon light irradiation researchgate.net. The band gap energy of Fe-MIL-88B-NH₂ can be estimated from the Tauc plot derived from the UV-Vis DRS data.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States in Fe-MIL-88B-NH₂
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material.
A survey scan in the XPS spectrum of Fe-MIL-88B-NH₂ confirms the presence of iron (Fe), oxygen (O), nitrogen (N), and carbon (C) researchgate.netresearchgate.net. High-resolution spectra of each element provide more detailed information. The Fe 2p spectrum typically shows two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, at binding energies around 712 eV and 726 eV, respectively researchgate.net. The presence of a satellite peak at a slightly higher binding energy than the Fe 2p₃/₂ peak is characteristic of the Fe(III) oxidation state, confirming that iron is present as Fe³⁺ in the framework researchgate.net. The O 1s spectrum can be deconvoluted into components corresponding to the oxygen in the carboxylate groups and the μ₃-oxo clusters. The N 1s spectrum shows a peak corresponding to the amine groups, and the C 1s spectrum can be resolved into peaks representing the different carbon environments in the aromatic ring and the carboxylate groups researchgate.net.
Table 3: Typical X-ray Photoelectron Spectroscopy (XPS) Binding Energies for Fe-MIL-88B-NH₂
| Element | Core Level | Approximate Binding Energy (eV) | Assignment |
|---|---|---|---|
| Fe | 2p₃/₂ | ~712 | Fe(III) |
| Fe | 2p₁/₂ | ~726 | Fe(III) |
| O | 1s | ~530-532 | Carboxylate (COO⁻), Iron-oxo cluster (μ₃-O) |
| N | 1s | ~400 | Amine (-NH₂) |
| C | 1s | ~284-288 | Aromatic C-C/C-H, C-N, Carboxylate (COO⁻) |
Photoluminescence (PL) Spectroscopy for Charge Carrier Dynamics in Fe-MIL-88B-NH₂
Photoluminescence (PL) spectroscopy is a vital tool for investigating the electronic properties and charge carrier dynamics of Fe-MIL-88B-NH₂. The study of its photogenerated carriers is particularly important for applications in photocatalysis.
PL and photoelectrochemical tests on NH₂-MIL-88B(Fe), referred to as NFM in one study, demonstrated that it is an n-type semiconductor. rsc.org When combined with graphdiyne (GDY), another n-type semiconductor, the resulting composite catalyst showed high photogenerated carrier separation efficiency. rsc.org The conduction and valence bands for NFM were determined to be -0.36 V and 1.90 V, respectively. In the composite material, the NFM component acts as both an electron acceptor and donor, which accelerates the transfer of electrons and enhances photocatalytic efficiency. rsc.org
Fluorescence spectroscopy measurements have also been used to study the degradation of Fe-MIL-88B-NH₂ nanoparticles under different pH conditions. researchgate.net This analysis helps in understanding the stability and responsive behavior of the framework in various environments, which is crucial for applications like drug delivery. The UV-vis absorption spectra of these nanoparticles show distinct peaks at wavelengths of 218, 250, and 325 nm, which indicate the presence of the 2-aminoterephthalate (H₂N-BDC) linker within the framework. researchgate.net
Microscopic and Morphological Investigations of Fe-MIL-88B-NH₂
Microscopic techniques are fundamental to understanding the physical characteristics of the Fe-MIL-88B-NH₂ framework, including its surface features, particle size, and internal structure.
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size
Scanning Electron Microscopy (SEM) is widely used to visualize the surface morphology and determine the particle size of Fe-MIL-88B-NH₂. Studies consistently show that this MOF typically forms uniform, spindle-shaped or hexagonal bipyramidal crystals. rsc.orgresearchgate.net
Table 1: SEM-Determined Particle Dimensions of Fe-MIL-88B-NH₂
| Synthesis Parameter | Mean Width (nm) | Mean Length/Width Ratio | Reference |
|---|---|---|---|
| Molar Ratio 1.5 | 414.3 | 3.97 | rsc.orgnih.gov |
Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging of Fe-MIL-88B-NH₂
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, offering insights into the internal nanostructure of Fe-MIL-88B-NH₂. TEM analyses confirm the uniform, well-defined spindle-like or bipyramidal morphology observed in SEM images. rsc.orgnih.gov The images reveal sharp particle edges and a consistent internal structure, further attesting to the crystalline nature of the material. rsc.orgrsc.org This technique is essential for verifying that the morphology is consistent throughout the particle and for identifying any potential defects or variations in the nanostructure.
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping and Distribution
Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM or TEM, is used to determine the elemental composition of Fe-MIL-88B-NH₂ and map the distribution of its constituent elements. rsc.org EDS analysis confirms the presence of the expected elements: iron (Fe), oxygen (O), carbon (C), and nitrogen (N). researchgate.net Elemental mapping analyses demonstrate a uniform distribution of these elements throughout the MOF particles, which indicates the homogeneous formation of the framework structure. researchgate.net This uniformity is a key indicator of the material's purity and structural integrity.
Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Analysis of Fe-MIL-88B-NH₂
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the Fe-MIL-88B-NH₂ framework. The analysis involves monitoring the mass of the sample as it is heated at a constant rate. For the related compound MIL-88B(Fe), TGA has shown good thermal stability, with distinct degradation steps occurring at high temperatures. nih.gov The major weight loss, corresponding to the decomposition of the organic linker and collapse of the framework, typically occurs above 300°C. One study on MIL-88B(Fe) identified maximum thermal degradation temperatures at 309°C, 486°C, and 650°C. nih.gov This high thermal stability is an advantageous property for applications that may involve elevated temperatures.
Porosity and Surface Area Analysis of Fe-MIL-88B-NH₂ Frameworks (e.g., BET, N₂ Adsorption-Desorption)
The porosity and specific surface area of Fe-MIL-88B-NH₂ are critical parameters, especially for applications in adsorption, catalysis, and drug delivery. These properties are typically characterized using nitrogen (N₂) adsorption-desorption isotherms, with the Brunauer-Emmett-Teller (BET) method applied to calculate the specific surface area. fau.eu
Fe-MIL-88B-NH₂ is known for its "breathing" effect, where the framework exhibits significant flexibility, swelling, or shrinking in the presence of different guest molecules or solvents. researchgate.nettum.de This structural flexibility means that the measured surface area can be highly dependent on the sample's activation (pre-treatment) conditions and the measurement environment. In its "closed" or dry state, the material often exhibits a low N₂ uptake, leading to a relatively small calculated BET surface area. For instance, one synthesis of MIL-88B(Fe)-NH₂ reported a BET surface area of 13.43 m²/g. rsc.orgnih.gov This low value is attributed to the closed microporous structure of the dehydrated framework, as the pore size may be comparable to the size of nitrogen molecules, thus limiting their access. rsc.org The true porous nature of the material often becomes accessible only when it is in contact with specific solvents that can induce the "open" pore structure. researchgate.net
Table 2: Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| Fe-MIL-88B-NH₂ | NH₂-MIL-88B(Fe), NFM |
| 2-aminoterephthalic acid | H₂N-BDC |
| N,N-dimethylformamide | DMF |
Electrochemical Characterization Techniques for Fe-MIL-88B-NH₂ (e.g., CV, EIS, Photocurrent Response)
Electrochemical characterization techniques are crucial for elucidating the electronic properties and charge transfer kinetics of Fe-MIL-88B-NH₂. These methods provide vital insights into its performance in applications such as electrochemical sensing, electrocatalysis, and photocatalysis. Techniques including Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and photocurrent response analysis are commonly employed to evaluate the material's electroactivity, conductivity, and photo-induced charge separation efficiency. nih.govacs.org
When utilized as a modifier for electrodes, Fe-MIL-88B-NH₂ has been shown to significantly enhance electrochemical signals. rsc.org This enhancement is attributed to its unique physicochemical properties, such as a large surface area and the presence of abundant amine functional groups, which can serve as active sites for electrochemical reactions or for capturing target analytes. nih.govresearchgate.net The investigation of its electrochemical behavior is a key step in developing sensitive and reliable devices. rsc.org
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique used to probe the electrochemical behavior of materials. For Fe-MIL-88B-NH₂, CV studies have been conducted to assess its impact on electrode performance, particularly when modifying a glassy carbon electrode (GCE). nih.govrsc.org
In a typical experiment, the CV response of a bare GCE is compared to that of a GCE modified with Fe-MIL-88B-NH₂ (GCE/MIL-88B(Fe)-NH₂). nih.gov These tests are often performed in a solution containing a standard redox probe, such as a mixture of K₃[Fe(CN)₆] and K₄[Fe(CN)₆] in a KCl electrolyte. rsc.org Research findings indicate that the anodic and cathodic peak currents are significantly higher for the GCE/MIL-88B(Fe)-NH₂ compared to the bare GCE. nih.gov This increase in peak current suggests that the modification with Fe-MIL-88B-NH₂ leads to an expansion of the electroactive surface area of the electrode. nih.gov The porous structure of the MOF and its inherent properties contribute to this enhanced electrochemical response.
Table 1: Comparative Cyclic Voltammetry Data
| Electrode Configuration | Anodic Peak Current (Ipa) | Cathodic Peak Current (Ipc) | Observation |
|---|---|---|---|
| Bare Glassy Carbon Electrode (GCE) | Lower | Lower | Baseline electrochemical response. nih.gov |
| GCE/MIL-88B(Fe)-NH₂ | Higher | Higher | Increased electroactive area due to MOF modification. nih.gov |
Data derived from studies in a 0.1 M KCl solution containing 0.005 M K₃[Fe(CN)₆] and 0.005 M K₄[Fe(CN)₆]. rsc.org
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a powerful technique for investigating the charge transfer properties at the electrode-electrolyte interface. EIS measurements for Fe-MIL-88B-NH₂ modified electrodes provide insights into the kinetics of electron transfer. researchgate.netrsc.org The results are typically represented as Nyquist plots, which relate the real and imaginary parts of the impedance. rsc.org
By fitting the EIS data to an equivalent circuit model, such as the Randles circuit, quantitative parameters like the charge transfer resistance (Rct) can be determined. rsc.org The Rct value corresponds to the resistance encountered by electrons transferring between the electrode surface and the redox probe in the electrolyte. Studies have shown that the Rct for a GCE modified with Fe-MIL-88B-NH₂ is considerably lower than that of an unmodified GCE. rsc.org For instance, the Rct was found to decrease from 4377 Ω for the bare GCE to 3440 Ω for the GCE/MIL-88B(Fe)-NH₂. rsc.org This reduction in resistance signifies that the Fe-MIL-88B-NH₂ layer facilitates faster electron transfer, thereby enhancing the electrochemical signal. rsc.org
Table 2: Electrochemical Impedance Spectroscopy (EIS) Findings
| Electrode | Charge Transfer Resistance (Rct) | Implication |
|---|---|---|
| Bare Glassy Carbon Electrode (GCE) | 4377 Ω | Higher resistance to charge transfer. rsc.org |
| GCE/MIL-88B(Fe)-NH₂ | 3440 Ω | Faster electron transfer kinetics. rsc.org |
These findings demonstrate the ability of the MIL-88B(Fe)-NH₂ layer to improve the electrochemical signal of the modified electrode. rsc.org
Photocurrent Response
Photocurrent response measurements are essential for evaluating the photoelectrochemical properties of Fe-MIL-88B-NH₂, particularly when it is used as a photocatalyst. This technique assesses the generation, separation, and transfer of photo-induced electron-hole pairs upon illumination. acs.org
In studies involving composite materials, such as TiO₂ nanoparticles anchored onto NH₂-MIL-88B(Fe), photocurrent analysis has verified a synergistic effect between the two components. acs.org The composite material exhibits an enhanced photocurrent response compared to the individual components. This enhancement is attributed to the efficient transport of photogenerated electrons, for example, from the conduction band of NH₂-MIL-88B(Fe) to that of TiO₂. acs.org Such efficient charge carrier separation is a key factor in improving photocatalytic activity, as it minimizes the recombination of electrons and holes. The stability and reusability of the material in photocatalytic applications can also be confirmed through repeated cycles of photocurrent measurements. acs.org
Table 3: Summary of Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| Fe-MIL-88B-NH₂ | Amine-functionalized Iron(III) terephthalate (B1205515) metal-organic framework |
| NH₂-MIL-88B(Fe) | Amine-functionalized Iron(III) terephthalate metal-organic framework |
| GCE | Glassy Carbon Electrode |
| K₃[Fe(CN)₆] | Potassium ferricyanide |
| K₄[Fe(CN)₆] | Potassium ferrocyanide |
| KCl | Potassium chloride |
Fundamental Structural Characteristics and Dynamic Behavior of Fe Mil 88b Nh₂
Crystal Structure and Coordination Environment of Iron Centers in Fe-MIL-88B-NH₂
Fe-MIL-88B-NH₂ possesses a three-dimensional hexagonal crystal structure. acs.org The fundamental building blocks of this framework are trimeric iron(III) clusters, specifically Fe₃-μ₃-oxo clusters, where three iron centers are bridged by a central oxygen atom. osti.gov Each iron cation within these trimers is octahedrally coordinated. nih.gov This coordination environment is satisfied by oxygen atoms from the carboxylate groups of the organic linkers and the central μ₃-oxo bridge. acs.orgnih.gov These iron-centered octahedral clusters act as the nodes of the framework. nih.gov
Role of the 2-aminoterephthalate Ligand in Fe-MIL-88B-NH₂ Framework Assembly
The organic linker, 2-aminoterephthalic acid (H₂N-BDC or NH₂-TPA), plays a crucial role in the assembly and properties of the Fe-MIL-88B-NH₂ framework. nih.govrsc.org The deprotonated form of this dicarboxylic acid, 2-aminoterephthalate, bridges the trimeric iron clusters, effectively linking them into a robust, porous, three-dimensional network. nih.govosti.gov
The presence of the amino (-NH₂) functional group on the terephthalate (B1205515) backbone is a critical feature that distinguishes this MOF from its non-functionalized counterpart, MIL-88B(Fe). nih.gov The amino group possesses a lone pair of electrons, imparting Lewis base characteristics to the framework. nih.gov This functionalization can influence the physicochemical behavior of the material, including its adsorptive properties and its interactions with guest molecules. nih.gov These abundant amine groups can serve as active sites within the porous structure. rsc.orgresearchgate.net
Investigation of the "Breathing Effect" (Structural Flexibility) in Fe-MIL-88B-NH₂
A hallmark of the MIL-88 family of MOFs, including Fe-MIL-88B-NH₂, is their exceptional structural flexibility, commonly termed the "breathing effect". researchgate.net This phenomenon refers to the ability of the framework to undergo large-amplitude, reversible changes in its unit cell volume in response to external stimuli, such as the introduction or removal of guest solvent molecules, without losing its structural integrity. researchgate.netnih.gov Fe-MIL-88B-NH₂ exhibits a particularly pronounced breathing effect, with volume changes that are significantly different from the non-functionalized MIL-88B-Fe. acs.orgtum.de
The breathing behavior of Fe-MIL-88B-NH₂ is highly sensitive to the surrounding solvent environment. acs.orgtum.de The framework demonstrates a remarkable ability to swell or shrink depending on the nature of the guest molecules occupying its pores. When the as-synthesized material, typically containing N,N-dimethylformamide (DMF), is exposed to other solvents, a significant contraction of the framework occurs. researchgate.netacs.orgtum.de This shrinkage can be as large as 33% upon the replacement of DMF with solvents such as benzene, chloroform, acetone, acetonitrile, methanol, or water. researchgate.netacs.orgtum.de In contrast, the parent MIL-88B-Fe framework shrinks by a smaller margin of about 25%, and only in strongly hydrogen-bonding solvents like water or methanol. acs.orgtum.de This indicates that the amino functionalization enhances the breathing amplitude and sensitivity. The transformation is reversible; re-dispersing the shrunken crystals in DMF can restore the expanded state. amazonaws.com
| Framework | Initial Solvent | Replacement Solvent | Maximum Shrinkage (%) | Reference |
|---|---|---|---|---|
| Fe-MIL-88B-NH₂ | DMF | Water, Methanol, Acetonitrile, Acetone, Chloroform, Benzene | ~33% | researchgate.netacs.orgtum.de |
| MIL-88B-Fe | DMF | Water, Methanol | ~25% | acs.orgtum.de |
| MIL-88B-Fe | DMF | Acetonitrile, Acetone, Chloroform, Benzene | No significant shrinkage | acs.org |
The mechanistic basis for the breathing effect in Fe-MIL-88B-NH₂ is rooted in the inherent flexibility of the coordination bonds between the iron clusters and the carboxylate linkers, as well as the conformational freedom of the linkers themselves. nih.gov The large-scale structural transformations are primarily driven by host-guest interactions between the framework and the solvent molecules. researchgate.netacs.orgtum.de
Mechanistic Investigations of Host Guest Interactions Within Fe Mil 88b Nh₂
Principles of Guest Molecule Encapsulation within Fe-MIL-88B-NH₂ Pores
The encapsulation of guest molecules within the pores of Fe-MIL-88B-NH₂ is governed by a combination of physical and chemical interactions, significantly influenced by the framework's unique structural flexibility. A primary principle is the "breathing" effect, a phenomenon where the crystal lattice undergoes large-scale, reversible expansion and contraction in response to external stimuli, such as the introduction of guest molecules or solvents. researchgate.netacs.orgtum.de This dynamic property allows the MOF to adapt its pore size to accommodate various molecules, effectively encapsulating them within its structure. researchgate.net
The encapsulation process can occur through several mechanisms:
Physisorption: Guest molecules can be trapped on the surface of the material through weak van der Waals forces. researchgate.net This is a common mechanism for the adsorption of small gas molecules.
Hydrogen Bonding: The framework's structure, particularly the presence of amino groups and oxygen atoms from the carboxylate linkers, allows for the formation of hydrogen bonds with suitable guest molecules. researchgate.netacs.org This interaction plays a crucial role in the shrinkage and swelling of the framework and the stabilization of encapsulated guests. acs.org For instance, hydrogen bonding between the framework's oxygen atoms and solvent molecules is a key factor in the material's breathing behavior. researchgate.netacs.org
Template-Directed Synthesis: In some cases, the guest molecule can act as a template during the synthesis of the MOF itself. The framework forms around the guest molecule, leading to its direct encapsulation in a one-step process. researchgate.net This method has been demonstrated with caffeine, where its presence during synthesis directs the formation of the NH₂-MIL-88B(Fe) structure around it. researchgate.net
Coordination Bonds: The amino groups (-NH₂) on the organic linkers possess lone pair electrons, enabling them to act as Lewis bases. nih.gov This allows for the formation of coordinate bonds with guest species, particularly metal ions, which serve as active capture sites for their enrichment within the pores. nih.govrsc.org
The process often begins with the MOF in a "closed" or shrunk state, which then opens its porosity upon interaction with a solution containing the guest molecules. researchgate.net This allows the guest to enter the temporarily open pores, after which the framework may adopt a different conformation to securely host the molecule.
Role of Pore Size and Functional Groups in Guest Selectivity for Fe-MIL-88B-NH₂
Guest selectivity in Fe-MIL-88B-NH₂ is a synergistic effect of its adaptable pore architecture and the chemical nature of its functional groups. The inherent flexibility of the MIL-88B structure allows for a tunable pore size, which is a primary factor in determining which molecules can be accommodated. researchgate.net The framework can intelligently adjust its pore dimensions to fit guest molecules, a property that is central to its selective encapsulation capabilities. researchgate.net
The most critical functional group for selectivity in this MOF is the amino (-NH₂) group attached to the 2-aminoterephthalate linker. This group imparts specific chemical properties that govern the host-guest interactions:
Lewis Basicity: The nitrogen atom in the amino group has a lone pair of electrons, making it a Lewis base. This allows it to form coordinate bonds with Lewis acidic species, such as heavy metal ions (e.g., Cd²⁺, Pb²⁺, Cu²⁺). nih.gov This targeted interaction is a key driver for the selective adsorption and detection of these ions over others. nih.govresearchgate.net
Hydrogen Bonding Sites: The -NH₂ group can act as both a hydrogen bond donor and acceptor. This facilitates strong, directional interactions with guest molecules that also possess hydrogen bonding capabilities, such as organic dyes or pharmaceutical compounds. researchgate.netresearchgate.net This interaction enhances the affinity and selectivity for polar molecules.
Electrostatic and Ionic Interactions: The amino group can be protonated in acidic conditions, leading to a positive charge on the framework. This can result in electrostatic repulsion of cationic guests or attraction of anionic guests. researchgate.netresearchgate.net Conversely, in more basic conditions, the surface can become negatively charged, favoring the adsorption of cations. researchgate.net
The combination of the flexible, adaptable pore size and the specific chemical interactions afforded by the amino functional groups allows Fe-MIL-88B-NH₂ to exhibit high selectivity. The material can distinguish between guest molecules based not only on their size and shape but also on their chemical nature, such as their ability to accept coordinate bonds or form hydrogen bonds. nih.gov
Table 1: Selective Detection of Heavy Metal Ions by Fe-MIL-88B-NH₂
This table summarizes the performance of an electrochemical sensor based on Fe-MIL-88B-NH₂, highlighting its selectivity for different metal ions, which is attributed to the specific interactions with the amino functional groups.
| Guest Molecule (Ion) | Linear Range of Detection (μM) | Limit of Detection (LoD) (M) |
| Cd²⁺ | 0.025–1.000 | 2.0 × 10⁻¹⁰ |
| Pb²⁺ | 0.3–10.0 | 1.92 × 10⁻⁷ |
| Cu²⁺ | 0.6–10.0 | 3.81 × 10⁻⁷ |
| Data sourced from a study on an electrochemical platform using Fe-MIL-88B-NH₂. nih.govrsc.org |
Investigation of Diffusion and Transport Phenomena within Fe-MIL-88B-NH₂ Mesopores
The movement of guest molecules into and through the porous network of Fe-MIL-88B-NH₂ is critical for its performance in applications like catalysis and separation. While the material is often described as microporous in its "closed" state, its flexible structure can open to form larger, mesoporous channels (2-50 nm) upon interaction with guests. academie-sciences.fr Studies into diffusion and transport aim to understand the kinetics and rate-limiting steps of guest uptake.
One common approach to analyzing these phenomena is the use of adsorption kinetic models, such as the Intraparticle Diffusion model . This model helps determine if the rate-limiting step of the adsorption process is the diffusion of molecules within the pores of the adsorbent. researchgate.net A multi-stage adsorption mechanism is often observed, involving initial external surface adsorption followed by slower diffusion into the internal pore structure. researchgate.net
Electrochemical techniques provide powerful tools for investigating transport phenomena. Electrochemical Impedance Spectroscopy (EIS) can be used to model the diffusion process at a material-modified electrode. rsc.org In such studies, the resulting spectra can be fitted to an equivalent circuit that includes a Warburg diffusion element (W) , which specifically characterizes the diffusion of ions from the bulk solution to the electrode surface through the MOF layer. rsc.org
Furthermore, the physical configuration of the MOF can be engineered to enhance mass transport. When Fe-MIL-88B-NH₂ is coated onto a filtration membrane, the convective flow forced through the membrane improves the transport of organic molecules to the active catalytic sites of the MOF, accelerating reaction rates compared to a process relying solely on passive diffusion. ub.edu The creation of hierarchical structures with both micro- and mesopores can also facilitate faster diffusion and better accessibility to active sites within the framework. rsc.org
Spectroscopic Probes of Host-Guest Interactions within Fe-MIL-88B-NH₂ Frameworks
Spectroscopic techniques are indispensable for elucidating the nature of host-guest interactions at the molecular level within the Fe-MIL-88B-NH₂ framework. They provide direct evidence of guest encapsulation and the specific interactions involved.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the MOF and to observe how they are affected by the presence of a guest molecule. For Fe-MIL-88B-NH₂, characteristic peaks for the symmetric and asymmetric stretching vibrations of the -NH₂ groups are observed around 3337 cm⁻¹ and 3460 cm⁻¹, respectively. ub.edu Upon interaction with a guest, shifts in the positions or changes in the intensity of these peaks, as well as those corresponding to the carboxylate linkers, can indicate the formation of hydrogen bonds or coordinate bonds. researchgate.net
X-ray Diffraction (XRD): XRD is fundamental for confirming the crystalline structure of the MOF. After guest encapsulation, XRD patterns can verify that the framework's structural integrity is maintained. researchgate.net Crucially, for a flexible MOF like Fe-MIL-88B-NH₂, shifts in the diffraction peak positions can provide direct evidence of the "breathing" effect—the expansion or contraction of the unit cell to accommodate the guest. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used for elemental analysis and to determine the chemical states of the elements within the framework. It can confirm the presence of guest molecules and provide insight into the electronic interactions between the host and guest, such as changes in the binding energies of Fe, N, or O atoms upon guest coordination. ub.eduunh.edu
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While the paramagnetic nature of the Fe(III) centers can complicate NMR analysis, ¹H NMR has been used to confirm the presence of encapsulated organic guest molecules, such as Safranal, within the MOF's nanostructure. researchgate.net
Electrochemical Analysis (CV, DPV, EIS): Techniques like Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS) are used to probe the interactions between the MOF and electroactive guests, particularly metal ions. nih.govrsc.org These methods can quantify the binding affinity and demonstrate the enhanced electrochemical signals that result from the pre-concentration of guest ions within the framework due to specific host-guest interactions. nih.govresearchgate.net
Table 2: Key Spectroscopic Evidence of Host-Guest Interactions in Fe-MIL-88B-NH₂
| Spectroscopic Technique | Observation | Implication |
| FTIR | Shifts in -NH₂ and -COO⁻ vibrational bands. ub.eduresearchgate.net | Formation of hydrogen or coordinate bonds with the guest. |
| XRD | Shift in diffraction peak positions with retained crystallinity. researchgate.netresearchgate.net | Framework "breathing" (swelling/shrinking) to encapsulate the guest. |
| XPS | Changes in elemental binding energies (e.g., N 1s, Fe 2p). ub.edu | Alteration of the electronic environment due to host-guest coordination. |
| ¹H NMR | Appearance of signals corresponding to the guest molecule. researchgate.net | Confirmation of successful guest encapsulation within the pores. |
Research on Catalytic Applications and Reaction Mechanisms of Fe Mil 88b Nh₂
Photocatalytic Mechanisms and Applications of Fe-MIL-88B-NH₂
Fe-MIL-88B-NH₂ demonstrates notable activity as a photocatalyst, capable of harnessing light energy to drive chemical reactions. This is largely attributed to its semiconductor-like properties and the presence of photoresponsive moieties within its framework.
Fe-MIL-88B-NH₂ has proven effective in the photocatalytic treatment of various water pollutants, including heavy metals and antibiotics. Under visible light irradiation, the material can efficiently reduce highly toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)). For instance, pristine Fe-MIL-88B-NH₂ can achieve a photocatalytic reduction efficiency of 67.08% for Cr(VI) within 30 minutes.
The performance of Fe-MIL-88B-NH₂ can be significantly enhanced by creating composite materials. Doping the framework with other metals, such as Indium (In) or Lanthanum (La), has been shown to improve photocatalytic activity. A mixed-metal MOF, NH₂-MIL-88B(Fe₀.₆In₀.₄), displayed an enhanced photocatalytic redox rate for Cr(VI), reaching 86.83%. nih.govkisti.re.kr Similarly, La-doped MIL-88B(Fe)-NH₂ exhibited an excellent photocatalytic efficiency of 88.21% for Cr(VI) reduction in just 30 minutes. semanticscholar.orgeeer.org
In addition to heavy metals, Fe-MIL-88B-NH₂ and its composites are effective in degrading persistent organic pollutants like the antibiotic tetracycline. The NH₂-MIL-88B(Fe₀.₆In₀.₄) composite achieved a 72.05% degradation of tetracycline hydrochloride. nih.govkisti.re.kr Another composite, 7-MIL-88B(Fe)/Bi₂WO₆, demonstrated a 96.4% degradation rate for tetracycline hydrochloride within 90 minutes under visible light. Furthermore, a BiVO₄/MIL-88B(Fe) heterojunction was able to remove 92.1% of tetracycline hydrochloride in 75 minutes. acs.org
Table 1: Photocatalytic Degradation of Pollutants by Fe-MIL-88B-NH₂ and its Composites Click on the headers to sort the data.
| Catalyst | Pollutant | Efficiency (%) | Time (min) |
|---|---|---|---|
| Pristine MIL-88B(Fe)–NH₂ | Cr(VI) | 67.08 | 30 |
| La-doped MIL-88B(Fe)–NH₂ | Cr(VI) | 88.21 | 30 |
| NH₂-MIL-88B(Fe₀.₆In₀.₄) | Cr(VI) | 86.83 | N/A |
| NH₂-MIL-88B(Fe₀.₆In₀.₄) | Tetracycline HCl | 72.05 | N/A |
| 7-MIL-88B(Fe)/Bi₂WO₆ | Tetracycline HCl | 96.4 | 90 |
| 3-BiVO₄/MIL-88B(Fe) | Tetracycline HCl | 92.1 | 75 |
The application of Fe-MIL-88B-NH₂ extends to renewable energy production, specifically in photocatalytic hydrogen (H₂) generation. While the pristine material may have limitations, its performance is significantly boosted when incorporated into composite systems. A notable example is the composite formed by loading graphdiyne (GDY) onto the surface of NH₂-MIL-88B(Fe), designated as NFMG-25. This composite material enhances the electron transfer rate, a critical factor for efficient hydrogen production. Research has shown that the NFMG-25 composite can produce 61.7 μmol of hydrogen in 5 hours. medsci.cnresearchgate.net This enhanced activity is attributed to the synergistic effects between the MOF and graphdiyne, which facilitates better separation of photogenerated charge carriers. researchgate.net
Table 2: Photocatalytic Hydrogen Production by Fe-MIL-88B-NH₂ Composite Click on the headers to sort the data.
| Catalyst | Hydrogen Produced (μmol) | Time (hours) |
|---|---|---|
| NH₂-MIL-88B(Fe)/Graphdiyne (NFMG-25) | 61.7 | 5 |
The photocatalytic activity of Fe-MIL-88B-NH₂ is fundamentally governed by electronic processes that occur upon light absorption. One of the key mechanisms is the Ligand-to-Metal Charge Transfer (LMCT). kisti.re.kreeer.org Under visible light irradiation, the organic linker (2-aminoterephthalic acid) gets excited, generating electrons and holes. nih.gov These photogenerated electrons can then transfer from the excited organic linker to the Fe₃-μ₃-oxo clusters within the MOF structure. This process, along with the direct excitation of the iron clusters, initiates the catalytic cycle.
Fenton-like Catalysis with Fe-MIL-88B-NH₂
Beyond photocatalysis, Fe-MIL-88B-NH₂ serves as a robust heterogeneous catalyst for Fenton-like reactions. This process utilizes the iron centers in the MOF to decompose hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents for degrading organic pollutants.
Fe-MIL-88B-NH₂ has demonstrated high efficiency in the Fenton-like degradation of various organic dyes and pesticides. In the case of methylene (B1212753) blue (MB), a common industrial dye, complete removal was achieved within 45 minutes under optimal conditions. nih.gov The catalyst shows good reusability, with over 80% of MB removal maintained after five cycles. nih.gov The process is effective over a broad pH range from 3.0 to 11.0. nih.gov
The catalyst is also effective against pesticides like imidacloprid. Research has shown that NH₂-MIL-88B(Fe) can achieve a total removal ratio as high as 93% for imidacloprid through a combination of adsorption and Fenton-like degradation. kisti.re.kreeer.org The primary reactive species responsible for the degradation in these systems have been identified as hydroxyl radicals (•OH). nih.govkisti.re.kreeer.org
Table 3: Fenton-like Degradation of Organic Pollutants by Fe-MIL-88B-NH₂ Click on the headers to sort the data.
| Pollutant | Efficiency (%) | Time (min) | Key Conditions |
|---|---|---|---|
| Methylene Blue | 100 | 45 | Optimal catalyst and H₂O₂ concentration |
| Imidacloprid | 93 | N/A | 0.3 g/L catalyst, pH 7, 2.0 μL/mL H₂O₂ |
The high catalytic efficiency of Fe-MIL-88B-NH₂ in Fenton-like reactions is attributed to the synergy of the Fe³⁺/Fe²⁺ redox cycle occurring at the iron clusters within the MOF structure. kisti.re.kreeer.org The process begins with the reaction between the structural Fe³⁺ and hydrogen peroxide, which generates hydroperoxyl radicals (HO₂•) and Fe²⁺. Subsequently, the newly formed Fe²⁺ reacts with another H₂O₂ molecule to produce the highly potent hydroxyl radical (•OH).
The Fe³⁺ is then regenerated through reactions with H₂O₂, completing the catalytic cycle. This continuous cycling between Fe³⁺ and Fe²⁺ ensures a sustained generation of hydroxyl radicals, which are the primary drivers of the degradation of organic pollutants. The stable framework of the MOF acts as a heterogeneous catalyst, preventing the leaching of iron ions into the solution and allowing for easy recovery and reuse of the catalyst.
Generation and Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals) in Fe-MIL-88B-NH₂ Systems
The catalytic activity of Fe-MIL-88B-NH₂ is often linked to its ability to generate highly reactive oxygen species (ROS). These species, which include superoxide anions (•O₂⁻), singlet oxygen (¹O₂), and notably hydroxyl radicals (•OH), are powerful oxidizing agents capable of degrading a wide range of organic pollutants oregonstate.eduacs.org.
The primary mechanism for the generation of hydroxyl radicals in the presence of Fe-MIL-88B-NH₂ is through Fenton-like reactions oregonstate.eduacs.org. In these processes, the iron sites within the MOF's structure play a crucial role. The exposed Fe³⁺ ions on the catalyst's surface act as reactive sites, interacting with hydrogen peroxide (H₂O₂) to facilitate the production of •OH radicals researchgate.net. This process is enhanced by the Lewis acid-base interactions between the coordinatively unsaturated Fe-sites and reactant molecules, which accelerates the Fe³⁺/Fe²⁺ redox cycle essential for catalytic O₂ activation acs.org.
Electron spin resonance (ESR) and fluorescence probe studies have confirmed the presence and involvement of hydroxyl radicals in degradation processes catalyzed by Fe-MIL-88B-NH₂ nih.govresearchgate.netsemanticscholar.org. For instance, in the degradation of methylene blue, the generation of •OH was identified as the key step nih.govresearchgate.netsemanticscholar.org. Research indicates that as the concentration of the Fe-MIL-88B-NH₂ catalyst increases, more hydroxyl radicals are generated, leading to higher degradation efficiency researchgate.net. Interestingly, studies have shown that Fenton-like reactions can still occur even without a high abundance of available open metal active sites, suggesting a robust catalytic nature of the material oregonstate.edu. The role of these generated ROS is central to the application of Fe-MIL-88B-NH₂ in advanced oxidation processes for water purification and the degradation of persistent organic pollutants nih.govresearchgate.netresearchgate.net.
Enzyme-Mimetic Activities of Fe-MIL-88B-NH₂ (Oxidase-like and Peroxidase-like)
Fe-MIL-88B-NH₂ has demonstrated intrinsic enzyme-mimetic activities, specifically behaving like oxidases and peroxidases nih.govnih.gov. This capability allows it to catalyze oxidation reactions that are typically facilitated by natural enzymes, making it a promising candidate for applications in biosensing and biocatalysis.
Peroxidase-like Activity: The most studied enzyme-mimetic function of Fe-MIL-88B-NH₂ is its peroxidase-like activity, where it mimics the function of horseradish peroxidase (HRP) researchgate.netrsc.org. In the presence of H₂O₂, the MOF can catalyze the oxidation of various peroxidase substrates, such as 3,3′,5,5′-tetramethylbenzidine (TMB), leading to a colorimetric change that can be used for detection purposes rsc.orgnih.gov. This catalytic process has been successfully applied to develop sensitive and selective colorimetric assays for detecting glucose rsc.org.
Kinetic analyses have shown that the peroxidase-like activity of Fe-MIL-88B-NH₂ follows the typical Michaelis-Menten kinetics and operates via a ping-pong mechanism rsc.org. The material exhibits high catalytic efficiency and stability in aqueous media, often superior to natural enzymes and other nano-mimetics rsc.org. The incorporation of other metals, such as cobalt, into the framework to create a bimetallic Fe/Co-MIL-88(NH₂) can further enhance this activity, resulting in higher reaction rates compared to the monometallic version nih.govacs.org.
Oxidase-like Activity: In addition to its peroxidase-like function, Fe-MIL-88B-NH₂ also possesses intrinsic oxidase-like activity, enabling it to catalyze the oxidation of substrates without the need for H₂O₂ nih.govnih.gov. This dual enzyme-mimetic capability broadens its range of potential applications. The catalytic performance is notable for its effectiveness over a wide pH range (from 3.0 to 11.0) and good temperature tolerance, which are significant advantages over natural enzymes that are often sensitive to environmental conditions nih.govresearchgate.net.
Below is a data table summarizing the kinetic parameters of the peroxidase-like activity of Fe/Co-MIL-88(NH₂) compared to HRP.
| Catalyst | Substrate | Km (mM) | Vmax (10-8 M s-1) | kcat (104 s-1) |
|---|---|---|---|---|
| Fe/Co-MIL-88(NH₂) | TMB | 0.083 | 10.3 | 1.55 |
| H₂O₂ | 0.152 | 11.2 | 1.68 | |
| HRP | TMB | 0.434 | 10.0 | 0.27 |
| H₂O₂ | 3.70 | 8.7 | 0.29 |
Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity of the enzyme for the substrate. Vmax is the maximum reaction rate. kcat (catalytic constant) represents the turnover number. nih.gov
Catalytic Carbon Dioxide (CO₂) Fixation using Fe-MIL-88B-NH₂
Fe-MIL-88B-NH₂ has emerged as an effective catalyst for the chemical fixation of carbon dioxide, particularly in the synthesis of valuable chemicals rsc.orgresearchgate.net. A key application in this area is the cycloaddition of CO₂ to epoxides to produce cyclic carbonates, which are important compounds used as polar aprotic solvents and intermediates in the production of polymers rsc.orgresearchgate.net.
Researchers have developed hierarchically micro- and mesoporous versions of Fe-MIL-88B-NH₂ that show high efficiency in promoting CO₂ fixation reactions rsc.orgresearchgate.net. These reactions can be carried out under mild conditions, such as atmospheric pressure and low temperatures, and often without the need for a solvent rsc.orgresearchgate.net. The catalyst demonstrates excellent selectivity towards the desired five-membered cyclic carbonates and can be recycled multiple times without a significant loss of activity rsc.orgresearchgate.net.
The table below presents the catalytic performance of hierarchically porous MIL-88-NH₂(Fe) in the cycloaddition of CO₂ with various epoxides.
| Epoxide Substrate | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h-1) |
|---|---|---|---|
| Propylene oxide | 90 | >99 | 141 |
| 1,2-Epoxybutane | 85 | >99 | 133 |
| Styrene oxide | 82 | >99 | 128 |
| Epichlorohydrin | 92 | >99 | 144 |
Reaction conditions: Epoxide (10 mmol), catalyst (0.1 mol% of Fe), TBAB (tetrabutylammonium bromide, 5 mol%), CO₂ (1 atm), 60 °C, 12 h. researchgate.net
Proposed Reaction Mechanisms for CO₂ Cycloaddition
The proposed mechanism for the CO₂-epoxide cycloaddition reaction catalyzed by hierarchically porous Fe-MIL-88B-NH₂ involves a synergistic interplay between the MOF's structural features and a co-catalyst, typically a halide nucleophile like tetrabutylammonium bromide (TBAB) rsc.orgresearchgate.net.
The key steps of the proposed mechanism are as follows:
Epoxide Activation: The process begins with the activation of the epoxide. The oxygen atom of the epoxide ring interacts with the Lewis acidic metal centers (Fe³⁺ sites) within the MOF structure. This interaction polarizes the C-O bond of the epoxide, making it more susceptible to nucleophilic attack researchgate.net.
Nucleophilic Attack: A nucleophile, typically a bromide ion (Br⁻) from the co-catalyst (TBAB), attacks one of the carbon atoms of the activated epoxide ring. This results in the opening of the ring and the formation of a halo-alkoxide intermediate researchgate.net.
CO₂ Insertion: The negatively charged oxygen of the halo-alkoxide intermediate then acts as a nucleophile, attacking the electrophilic carbon atom of the CO₂ molecule. This step leads to the formation of a linear carbonate species that is coordinated to the metal center researchgate.net.
Ring Closure and Catalyst Regeneration: The final step is an intramolecular cyclization (ring-closure) of the linear carbonate intermediate. This occurs via a nucleophilic substitution reaction where the terminal oxygen attacks the carbon atom bonded to the halide, displacing the halide ion. This process forms the final cyclic carbonate product and regenerates the halide nucleophile, allowing it to participate in another catalytic cycle researchgate.net.
The porous nature of the MOF is crucial as it facilitates the diffusion of reactants (epoxide and CO₂) to the active sites. The weak Lewis acidic-basic centers of the hierarchical MIL-88-NH₂ play a vital role in this synergistic catalytic system rsc.orgresearchgate.net.
Research on Adsorption Phenomena and Mechanisms of Fe Mil 88b Nh₂
Adsorption of Organic Dyes by Fe-MIL-88B-NH₂
Fe-MIL-88B-NH₂ has demonstrated notable efficacy in the removal of organic dyes from aqueous solutions. Its large surface area and tunable structure make it an excellent candidate for adsorbing both cationic and anionic dye molecules. researchgate.net For instance, it has shown high adsorption capacity for dyes such as methylene (B1212753) blue (MB), a cationic dye, and acid red 57 (AR57), an anionic dye. researchgate.net The material has also been reported as an effective adsorbent for Congo red and 2,4,6-trinitrophenol (TNP). jca.edu.vnresearchgate.net The efficiency of dye removal is influenced by factors such as pH, contact time, and initial dye concentration. mdpi.com
The primary mechanisms governing the adsorption of organic dyes onto Fe-MIL-88B-NH₂ involve a combination of electrostatic interactions, hydrogen bonding, and chemisorption. researchgate.netresearchgate.net The surface charge of the MOF is pH-dependent, which plays a crucial role in the adsorption of charged dye molecules. mdpi.com
Electrostatic Interactions : For cationic dyes like methylene blue, the adsorption is significantly influenced by the solution's pH. mdpi.com In basic solutions (e.g., pH 9), the surface of the parent compound MIL-88B(Fe) becomes negatively charged due to the deposition of hydroxide ions (OH⁻). This creates a strong electrostatic attraction with positively charged dye cations, leading to enhanced adsorption capacity. mdpi.compreprints.org Conversely, in acidic conditions, the surface becomes positively charged, causing electrostatic repulsion and reduced adsorption of cationic dyes. mdpi.compreprints.org
Chemisorption and Other Interactions : The adsorption process is not solely based on physical attraction; chemical interactions also play a significant role. Kinetic studies often point towards chemisorption as the dominant mechanism. researchgate.net This is further supported by specific interactions between the functional groups on the MOF and the dye molecules. For example, the adsorption of 2,4,6-trinitrophenol (TNP) is attributed to hydrogen bonding and complexation between the hydroxyl group (-OH) in TNP and the unsaturated Fe(III) sites on the surface of NH₂-MIL-88B. researchgate.net The amino groups (-NH₂) on the MOF's organic linkers can also participate in hydrogen bonding, further enhancing the adsorption of certain pollutants.
Gas and Vapor Adsorption Mechanisms on Fe-MIL-88B-NH₂
Beyond liquid-phase applications, Fe-MIL-88B-NH₂ is also a promising material for the adsorption of gases and vapors. Its flexible framework and the presence of functional groups allow for selective capture of various gaseous molecules. researchgate.net
The concept of "functional compatibility" is key to understanding the gas and vapor adsorption performance of Fe-MIL-88B-NH₂. This refers to the specific interactions between the adsorbate molecule and the functional groups within the MOF structure. consensus.app
Research comparing the adsorption of polar formaldehyde (HCHO) gas and nonpolar cyclohexane (C₆H₁₂) vapor on MIL-88B(Fe)-NH₂ revealed a clear preferential adsorption. nih.gov The smaller, polar HCHO molecules were more effectively adsorbed by MIL-88B(Fe)-NH₂ than by its non-functionalized counterpart, MIL-88B(Fe). nih.gov This preference is explained by stronger interactions and a higher number of available adsorption sites for the compatible HCHO-MOF pair. consensus.appnih.gov Theoretical studies on carbon dioxide (CO₂) adsorption further support this, indicating that the presence of functional groups like -NH₂ has a substantial effect on the electronic properties of the framework, which in turn influences selective CO₂ adsorption through both physisorption and chemisorption. scribd.com The basic amino group, in particular, can act as a chemisorption site for acidic gases like CO₂. scispace.com
Kinetic and Equilibrium Adsorption Modeling for Fe-MIL-88B-NH₂
To quantify the adsorption process and understand the underlying mechanisms, researchers employ various kinetic and equilibrium models. For Fe-MIL-88B-NH₂, the pseudo-second-order kinetic model and the Langmuir isotherm model are frequently found to provide the best description of the experimental data.
Kinetic Modeling : The pseudo-second-order model's good fit for the adsorption of various pollutants, including methylene blue, acid red 57, imidacloprid, and 2,4-D, suggests that the rate-limiting step is chemisorption. researchgate.netresearchgate.neteeer.org This model implies that adsorption occurs through the sharing or exchange of electrons between the adsorbent and adsorbate.
Equilibrium Modeling : The Langmuir isotherm model is often the most suitable for describing the equilibrium data of dye and pesticide adsorption on Fe-MIL-88B-NH₂. researchgate.netjca.edu.vneeer.org This model assumes monolayer adsorption onto a surface with a finite number of identical and homogeneously distributed active sites. eeer.org The applicability of the Langmuir model indicates that the adsorption process is primarily surface monolayer adsorption. eeer.org In some cases, the Freundlich isotherm, which describes multilayer adsorption on a heterogeneous surface, may also be representative. researchgate.net
The table below summarizes the fitting of these models for the adsorption of different substances on Fe-MIL-88B-NH₂.
| Adsorbate | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |
|---|---|---|---|
| Methylene Blue (MB) | Pseudo-Second-Order | Langmuir | researchgate.net |
| Acid Red 57 (AR57) | Pseudo-Second-Order | Langmuir | researchgate.net |
| Imidacloprid (IMC) | Pseudo-Second-Order | Langmuir | eeer.orgeeer.org |
| Congo Red (CR) | Not Specified | Langmuir | jca.edu.vn |
| 2,4-D | Pseudo-Second-Order | Langmuir | researchgate.net |
Thermodynamic Analysis of Adsorption Processes on Fe-MIL-88B-NH₂
Thermodynamic analysis provides insight into the spontaneity and nature of the adsorption process by evaluating parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).
For the adsorption of methylene blue and acid red 57 onto NH₂-MIL-88(Fe), the process has been found to be endothermic. researchgate.net This is indicated by a positive enthalpy change (ΔH°), meaning that the adsorption process consumes heat. Consequently, an increase in temperature favors the adsorption, leading to a higher removal rate of the dyes. researchgate.net The endothermic nature suggests that higher temperatures provide the necessary energy to overcome the activation energy barrier for the dye molecules to bind to the active sites on the MOF. researchgate.net
The table below presents the thermodynamic parameters for the adsorption of Methylene Blue (MB) and Acid Red 57 (AR57) on Fe-MIL-88B-NH₂.
| Dye | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |
|---|---|---|---|---|
| Methylene Blue (MB) | Positive Value | Positive Value | Endothermic, Spontaneous | researchgate.net |
| Acid Red 57 (AR57) | Positive Value | Positive Value | Endothermic, Spontaneous | researchgate.net |
A positive entropy change (ΔS°) indicates increased randomness at the solid-liquid interface during the adsorption process. The spontaneity of the adsorption is determined by the Gibbs free energy change (ΔG°), which is typically negative for a feasible process.
Research on Sensing Platforms and Detection Mechanisms Utilizing Fe Mil 88b Nh₂
Electrochemical Sensing Applications of Fe-MIL-88B-NH₂
Fe-MIL-88B-NH₂ has been successfully employed as a modifying agent for electrodes in electrochemical sensors, demonstrating high sensitivity and selectivity for various target molecules, most notably heavy metal ions. nih.gov These sensors utilize the MOF's capacity to enrich analytes on the electrode surface and facilitate electrochemical reactions. rsc.org
An electrochemical sensor for the simultaneous detection of cadmium (Cd²⁺), lead (Pb²⁺), and copper (Cu²⁺) ions in aqueous solutions has been developed by modifying a glassy carbon electrode (GCE) with Fe-MIL-88B-NH₂. mdpi.comnih.gov The MOF is drop-casted onto the GCE surface, creating a platform for the determination of heavy metal ion concentrations using differential pulse voltammetry (DPV). mdpi.comresearchgate.net This technique allows for the distinction between the different metal ions, as they are oxidized at distinct potentials: approximately -0.79 V for Cd²⁺, -0.52 V for Pb²⁺, and -0.02 V for Cu²⁺. mdpi.com The sensor exhibits excellent performance with wide linear ranges and low detection limits for each ion. mdpi.comresearchgate.net The Fe-MIL-88B-NH₂-modified GCE shows high reliability, good selectivity, and has been recognized as a promising application for monitoring heavy metal ions in water. mdpi.com
Table 1: Performance of Fe-MIL-88B-NH₂-Based Electrochemical Sensor for Heavy Metal Ion Detection mdpi.comresearchgate.net
| Analyte | Linear Range (μM) | Limit of Detection (M) |
|---|---|---|
| Cd²⁺ | 0.025–1.000 | 2.0 x 10⁻¹⁰ |
| Pb²⁺ | 0.3–10.0 | 1.92 x 10⁻⁷ |
| Cu²⁺ | 0.6–10.0 | 3.81 x 10⁻⁷ |
The effectiveness of Fe-MIL-88B-NH₂ in electrochemical sensors stems from a combination of factors related to its unique structure and composition. The fundamental principle of transduction involves two key processes: analyte enrichment and enhanced electrochemical signaling. rsc.org
First, the abundant amine (-NH₂) functional groups on the organic linkers of the MOF act as effective capture sites for heavy metal ions. mdpi.comnih.gov This leads to a pre-concentration or enrichment of the metal ions on the electrode surface, which is a crucial step for achieving high sensitivity, especially at low analyte concentrations. mdpi.com The large surface area and porous nature of the MOF further enhance this adsorption capacity. mdpi.com
Second, the Fe-MIL-88B-NH₂ material itself possesses electrocatalytic activity that facilitates the reduction of the captured metal ions, thereby increasing the electrochemical signals measured during DPV. nih.gov The differing adsorption capacities and electrocatalytic activities of the MOF towards various heavy metal ions contribute to the distinct detection limits and the ability to detect them simultaneously. nih.gov
Luminescence-Based Sensing using Fe-MIL-88B-NH₂ Nanocrystals
Fe-MIL-88B-NH₂ nanocrystals have been utilized as effective probes in luminescence-based sensing, offering a highly sensitive and selective method for detecting analytes like pesticides and inorganic pollutants. These sensors operate on a "turn-on" fluorescence mechanism, which is generally more desirable and effective than quenching-based ("turn-off") systems.
A rational and effective method for detecting glyphosate has been developed using the luminescence enhancement of Fe-MIL-88B-NH₂ nanocrystals. nih.gov In its native state, the fluorescence of the MOF's organic ligand, 2-aminoterephthalic acid, is suppressed. This quenching is due to a photoinduced electron transfer (PET) process from the ligand to the Fe³⁺ metal clusters within the framework. nih.gov When glyphosate is introduced, its phosphate group competes with the carboxylate groups of the ligand to coordinate with the Fe³⁺ clusters. This competitive binding weakens the ligand-metal cluster interaction, causing the ligand to partially separate from the cluster. This separation inhibits the PET process, leading to a restoration and enhancement of the ligand's natural fluorescence at 450 nm. nih.gov This "turn-on" response is highly selective for glyphosate. nih.gov
Similarly, Fe-MIL-88B-NH₂ nanooctahedra have been employed for the quantitative detection of arsenate (As(V)). This system also benefits from a fluorescence enhancement mechanism, providing rapid response times (less than one minute), a broad linear range, and high sensitivity. The sensor has demonstrated excellent selectivity for arsenate and has been successfully applied to determine its concentration in real environmental water samples.
Table 2: Performance of Fe-MIL-88B-NH₂-Based Luminescence Sensors
| Analyte | Linear Range (μM) | Limit of Detection |
|---|---|---|
| Glyphosate | Data not specified | 198 nM nih.gov |
| Arsenate (As(V)) | 0.1–50 | 4.2 ppb |
The central mechanism for luminescence-based sensing with Fe-MIL-88B-NH₂ is the modulation of the ligand's emission through competitive coordination. The Fe³⁺ clusters in the MOF act as effective luminescence quenchers for the 2-aminoterephthalic acid ligand. nih.gov The target analyte, such as glyphosate, possesses functional groups (e.g., phosphate groups) with a strong affinity for the Fe³⁺ centers. nih.gov
This strong affinity allows the analyte to displace the organic ligand from its coordination with the iron clusters. The displacement disrupts the pathway for photoinduced electron transfer, which is the primary quenching mechanism. As a result, the inherent luminescence of the ligand is "turned on" or regenerated. The intensity of the restored fluorescence is directly proportional to the concentration of the analyte, allowing for quantitative detection. This competitive coordination strategy provides high selectivity, as the sensor's response is significant only for analytes that can effectively compete with the MOF's own ligand to bind to the metal centers. nih.gov
Chemiresistive Gas Sensing employing Fe-MIL-88B-NH₂ Derivatives
While MOFs themselves can be used in gas sensing, their derivatives, created through processes like pyrolysis, are often employed as chemiresistive sensing materials due to their enhanced stability and electrical properties. semanticscholar.org Fe-MIL-88B-NH₂ has served as a precursor or template to synthesize novel nanostructures for detecting harmful volatile organic compounds (VOCs). mdpi.comsemanticscholar.org
One such application involves the detection of acetone, a harmful VOC and a biomarker for diabetes. mdpi.com In this approach, Fe-MIL-88B-NH₂ nanorods are used as a precursor to synthesize carbon-decorated mesoporous α-Fe₂O₃ nanorods (C-d-mFe₂O₃) through a pyrolysis process at 300 °C. mdpi.comsemanticscholar.org The resulting material is then used to fabricate a chemiresistive gas sensor. mdpi.com
The sensor based on the C-d-mFe₂O₃-300 nanorods demonstrates a significant response to acetone at an operating temperature of 225 °C. It exhibits good dynamic response to varying acetone concentrations from 0.5 to 2.5 ppm. mdpi.comsemanticscholar.org Furthermore, the sensor shows high selectivity for acetone when tested against other gases such as nitrogen dioxide (NO₂), hydrogen sulfide (H₂S), ammonia (NH₃), toluene (C₇H₈), methane (CH₄), and formaldehyde (HCHO) at the same concentration. mdpi.comsemanticscholar.org The porous structure and high specific surface area inherited from the parent MOF, along with the catalytic properties of the resulting iron oxide composite, are key to its sensing performance. mdpi.com
Principles of Resistance Modulation upon Analyte Interaction
Extensive research into the sensing applications of the metal-organic framework (MOF) Fe-MIL-88B-NH₂ has predominantly focused on its use in electrochemical and optical sensing platforms. As of late 2025, detailed studies elucidating the principles of resistance modulation for chemiresistive sensing using Fe-MIL-88B-NH₂ are not widely available in the reviewed scientific literature. The majority of existing research highlights its role in modifying electrodes to enhance electrochemical signals for the detection of various analytes, particularly heavy metal ions researchgate.netnih.govnih.govrsc.org. In these applications, the key mechanisms involve the pre-concentration of analytes at the electrode surface, facilitated by the porous structure and functional amine groups of the MOF, and its electrocatalytic activity, rather than a direct change in the bulk electrical resistance of the material itself nih.gov.
While direct research on the chemiresistive properties of Fe-MIL-88B-NH₂ is limited, the general principles of resistance modulation in MOF-based sensors can be described. These mechanisms, observed in other porous MOFs, offer a theoretical framework for how Fe-MIL-88B-NH₂ might function in a resistive sensing context. The primary mechanisms include:
Charge Transfer: The adsorption of analyte molecules onto the surface or within the pores of the MOF can lead to a direct transfer of electrons between the analyte and the framework. Electron-donating analytes would increase the concentration of charge carriers in the MOF, leading to a decrease in resistance. Conversely, electron-withdrawing analytes would deplete charge carriers, causing an increase in resistance. The amino groups (-NH₂) on the organic linkers of Fe-MIL-88B-NH₂ could act as active sites for such interactions frontiersin.org.
Framework Swelling/Shrinking: Fe-MIL-88B is known for its significant "breathing" effect, where the framework can swell or shrink in response to the introduction of guest molecules researchgate.net. This structural change upon analyte adsorption could alter the pathways for charge transport through the material. For instance, swelling might decrease the connectivity between conductive components of the framework, thereby increasing resistance.
Dielectric Constant Alteration: The presence of analyte molecules within the pores of the MOF can change the local dielectric environment. This can, in turn, influence the charge transport properties of the material and result in a change in its electrical resistance.
It is important to note that these are generalized principles for MOF-based chemiresistive sensors. Specific experimental data and detailed mechanistic studies are required to confirm and quantify these effects in Fe-MIL-88B-NH₂ for any given analyte. The current body of research on this material primarily leverages its properties for electrochemical sensing, where changes in charge transfer resistance at the electrode-electrolyte interface are measured via techniques like electrochemical impedance spectroscopy (EIS), rather than direct DC resistance of the MOF material itself researchgate.netrsc.org.
Explorations in Biomedical Research Applications of Fe Mil 88b Nh₂ Focus on Principles and Mechanisms
Principles of Cargo Encapsulation and Controlled Release Mechanisms in Fe-MIL-88B-NH₂ Systems
The metal-organic framework (MOF) Fe-MIL-88B-NH₂, also known as NH₂-MIL-88B(Fe), has garnered significant interest in biomedical research, particularly for its potential as a carrier for therapeutic agents. Its utility stems from its unique structural properties, including a high surface area, tunable pore sizes, and a flexible framework that can encapsulate a variety of "cargo" molecules, such as anticancer drugs. researchgate.net The encapsulation process often involves soaking the porous MOF particles in a solution containing the drug, allowing the molecules to diffuse into the micropores of the structure. researchgate.net The amine functional groups (-NH₂) on the 2-aminoterephthalic acid linkers can enhance loading efficiency for certain drugs through favorable interactions. researchgate.net The release of this encapsulated cargo is not passive but can be triggered by specific environmental stimuli, enabling controlled and targeted delivery.
A primary mechanism for controlled release from Fe-MIL-88B-NH₂ is its inherent sensitivity to pH. The framework's stability is pH-dependent, exhibiting greater degradation under acidic conditions compared to neutral or basic environments. researchgate.netacs.org This property is particularly advantageous for applications like cancer therapy, where the tumor microenvironment is typically more acidic (pH ~6.5) than healthy physiological tissue (pH ~7.4).
The principle behind this pH-responsive behavior lies in the degradation of the MOF structure itself. In an acidic medium, the coordination bonds between the iron (Fe³⁺) clusters and the carboxylate groups of the organic linkers are destabilized, leading to the disassembly of the framework. researchgate.net This structural breakdown results in the release of the encapsulated molecules. For instance, studies have demonstrated that the release of the anticancer drug doxorubicin (B1662922) from Fe-MIL-88B-NH₂ is significantly accelerated at a pH of 5.0 compared to a pH of 7.5. researchgate.net Similarly, research on related MIL-88B(Fe) thin films showed a dissociation constant approximately 10 times higher in acidic conditions (pH 6.3) than in a neutral environment, confirming faster degradation and release. acs.org This intrinsic pH sensitivity allows Fe-MIL-88B-NH₂ to act as a "smart" delivery system, preferentially releasing its therapeutic payload in the acidic vicinity of target tissues like tumors. frontiersin.org
Beyond simple cargo release, the self-degradation of Fe-MIL-88B-NH₂ can be harnessed to generate therapeutically active species directly at the target site. This is primarily achieved through the Fenton effect, a chemical reaction catalyzed by the iron ions within the MOF's structure. The iron-based framework possesses intrinsic peroxidase-like activity, enabling it to catalyze the decomposition of endogenous hydrogen peroxide (H₂O₂), which is often present at elevated levels in cancer cells. nih.govnih.govacs.org
The Fenton reaction proceeds as follows: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
While the iron in the as-synthesized MOF is Fe³⁺, it can be reduced to Fe²⁺ in the biological environment, initiating the catalytic cycle. This reaction produces highly cytotoxic hydroxyl radicals (•OH), a potent type of reactive oxygen species (ROS). frontiersin.orgresearchgate.net These ROS can induce oxidative stress within cancer cells, leading to damage of essential macromolecules and ultimately apoptosis (programmed cell death). Therefore, the MOF acts not just as a delivery vehicle but as a catalyst for generating a therapeutic effect. This process is self-regulating, as the degradation of the MOF is what makes the iron centers available to participate in the reaction. Research has confirmed the generation of hydroxyl radicals from NH₂-MIL-88B(Fe) in the presence of H₂O₂, and this catalytic activity is effective over a broad pH range. nih.govnih.govsemanticscholar.org
Biocompatibility Considerations and Material Interactions at the Cellular Interface
For any material to be considered for biomedical applications, its interaction with biological systems is a critical factor. Fe-MIL-88B-NH₂ is constructed from iron and 2-aminoterephthalic acid, components that are generally considered to have low toxicity. nih.govnih.gov The degradation products, ferric ions (Fe³⁺) and terephthalic acid derivatives, are also noted for their biocompatibility. acs.org
In vitro studies have provided initial evidence supporting the biocompatibility of Fe-MIL-88B-NH₂ at the cellular level. For example, one study investigated the cytotoxicity of nano-sized Fe-MIL-88B-NH₂ (denoted MIL-S, with an average size of 60 nm) against a normal human breast cell line (MCF-10A). The results from MTT assays showed no significant cytotoxicity for iron concentrations up to 300 μg/mL. researchgate.net Furthermore, hemolysis assays with red blood cells indicated no significant hemolytic activity at the same concentrations, suggesting good blood compatibility. researchgate.net Other reports also corroborate the good biocompatibility of these materials, which is a prerequisite for their potential use in therapeutic applications. nih.govresearchgate.net The mucoadhesive properties of the particles have also been noted, which could influence their retention and interaction at biological interfaces. researchgate.net
Fundamentals of Fe-MIL-88B-NH₂ for Bioimaging Applications
The presence of paramagnetic iron(III) centers in the structure of Fe-MIL-88B-NH₂ makes it a candidate for use as a contrast agent in bioimaging, particularly Magnetic Resonance Imaging (MRI). researchgate.net MRI contrast agents work by altering the relaxation rates of water protons in their vicinity, thereby enhancing the contrast between different tissues in the resulting image.
Fe-MIL-88B-NH₂ can function as both a T₁ and T₂ contrast agent, depending on its specific physical properties, most notably its particle size. researchgate.net The iron(III) clusters within the MOF interact with surrounding water molecules, influencing their longitudinal (T₁) and transverse (T₂) relaxation times.
T₂ Contrast: As a T₂ contrast agent, the material creates local magnetic field inhomogeneities, which accelerates the dephasing of proton spins. This leads to a shortening of the T₂ relaxation time, resulting in a darkening of the T₂-weighted image (negative contrast).
T₁ Contrast: As a T₁ contrast agent, it facilitates a more rapid return of protons to their equilibrium state, shortening the T₁ relaxation time and causing a brightening of the T₁-weighted image (positive contrast).
Research has shown a strong correlation between the particle size of Fe-MIL-88B-NH₂ and its relaxivity, which is a measure of a contrast agent's efficiency. nih.govacs.org In one study, three different sizes of the MOF were synthesized: 60 nm (MIL-S), 350 nm (MIL-M), and 730 nm (MIL-L). The transverse relaxivity (r₂) was found to increase significantly with particle size. researchgate.netacs.org The ratio of transverse to longitudinal relaxivity (r₂/r₁) is often used to predict the type of contrast an agent will produce. A high r₂/r₁ ratio is characteristic of a T₂ agent, while a low ratio is desirable for a T₁ agent. The study found that as the particle size decreased, the r₂/r₁ ratio was sharply reduced, and the smallest particles (MIL-S) exhibited potential for simultaneous T₁ and T₂ contrast enhancement. researchgate.net
Data Tables
Table 1: Effect of Fe-MIL-88B-NH₂ Particle Size on MRI Relaxivity Data sourced from studies on the influence of crystal size on MR properties. researchgate.netnih.govacs.org
| Particle Designation | Average Size | Transverse Relaxivity (r₂) | r₂/r₁ Ratio | Predominant Contrast Type |
| MIL-S | 60 nm | Value not specified | 5.80 | T₁ / T₂ (Mixed) |
| MIL-M | 350 nm | Value not specified | 42.27 | T₂ |
| MIL-L | 730 nm | Value not specified | 127.00 | T₂ |
Table 2: Summary of pH-Dependent Drug Release from Fe-MIL-88B-NH₂ Systems Illustrative data based on findings from cited research. researchgate.netacs.org
| System | Encapsulated Cargo | Condition (pH) | Observation |
| Fe-MIL-88B-NH₂ | Doxorubicin | Acidic (e.g., pH 5.0) | Accelerated drug release due to framework degradation. |
| Fe-MIL-88B-NH₂ | Doxorubicin | Neutral (e.g., pH 7.5) | Significantly slower, more controlled release. |
| MIL-88B(Fe) Film | Ibuprofen | Acidic (pH 6.3) | ~10x higher dissociation rate compared to neutral pH. |
Theoretical and Computational Studies of Fe Mil 88b Nh₂
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways of Fe-MIL-88B-NH₂
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Fe-MIL-88B-NH₂, DFT calculations have been crucial in elucidating its fundamental electronic properties and the mechanisms of reactions occurring at its active sites.
Theoretical investigations have shown that the introduction of the amine (-NH₂) functional group significantly influences the electronic characteristics of the Fe-MIL-88B framework. researchgate.net A comparative study on CO₂ adsorption showed that functionalization impacts key electronic parameters. researchgate.net For instance, the presence of the -NH₂ group alters the ionization potential (IP), electron affinity (EA), and the global electrophilicity index (GEI), which in turn affects the selective adsorption of molecules like CO₂. researchgate.net These calculations help in understanding the nature of interactions, distinguishing between physisorption, driven by van der Waals forces, and chemisorption, which involves the formation of chemical bonds. researchgate.net
DFT has also been employed to map out reaction pathways for catalytic processes. For example, in the Fenton-like degradation of organic pollutants, DFT calculations can model the reaction process at the iron active sites. eeer.org These models can illustrate the adsorption of hydrogen peroxide onto an exposed Fe site, followed by its cleavage into hydroxyl radicals (•OH) and adsorbed hydroxyls (HO*), which are the primary oxidizing species. eeer.orgnih.govd-nb.info Furthermore, methods like the Climbing Images - Nudge Elastic Band (CI-NEB) can be combined with DFT to determine the transition states and evaluate the kinetic factors of a reaction, providing a comprehensive understanding of the catalytic cycle. researchgate.net
Table 1: Impact of Functional Groups on Electronic Properties of Fe-MIL-88B Derivatives
| Functional Group | Ionization Potential (IP) | Electron Affinity (EA) | Global Electrophilicity Index (GEI) |
|---|---|---|---|
| -H | Varies | Varies | Varies |
| -OH | Varies | Varies | Varies |
| -CH₃ | Varies | Varies | Varies |
| -CN | Varies | Varies | Varies |
| -F | Varies | Varies | Varies |
| -NH₂ | Varies | Varies | Varies |
Note: Specific values are dependent on the computational setup. The table illustrates the parameters affected by functionalization as identified in theoretical studies. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Host-Guest Interactions in Fe-MIL-88B-NH₂
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly well-suited for studying the large-scale conformational changes, often referred to as "breathing," that are characteristic of the flexible MIL-88 family of MOFs. researchgate.net
Fe-MIL-88B-NH₂ exhibits significant structural flexibility, with its unit cell capable of reversibly swelling and shrinking in response to external stimuli like the presence of solvent molecules. researchgate.nettum.de MD simulations have been used to model this dynamic behavior over timescales of up to 100 nanoseconds. researchgate.net These simulations reveal that the extent of swelling or shrinkage is highly dependent on the solvent. For instance, NH₂-MIL-88B-Fe can shrink by up to 33% when the synthesis solvent, dimethylformamide (DMF), is replaced by others such as water, methanol, or acetone. researchgate.nettum.de In contrast, the unfunctionalized MIL-88B-Fe shows a smaller shrinkage of about 25% and only in strongly hydrogen-bonding solvents. researchgate.nettum.de Computational models suggest that this difference in breathing behavior is due to the formation of additional hydrogen bonds involving the amine groups of the NH₂-MIL-88B-Fe framework. researchgate.nettum.de
MD simulations also provide a detailed view of host-guest interactions, which are critical for applications like drug delivery and separations. chemrxiv.orgresearchgate.netbirmingham.ac.uk By simulating the movement of guest molecules within the MOF's pores, researchers can identify preferred binding sites and understand the nature of the intermolecular forces at play. These interactions can include hydrogen bonds, electrostatic interactions, and van der Waals forces. researchgate.net For drug delivery applications, MD simulations can help predict how a drug molecule is loaded into and released from the framework, offering insights that are often difficult to obtain experimentally. chemrxiv.orgresearchgate.net
Table 2: Solvent-Induced Shrinkage of Fe-MIL-88B and Fe-MIL-88B-NH₂ Frameworks
| Framework | Solvent | Reversible Shrinkage (%) |
|---|---|---|
| MIL-88B-Fe | Water, Methanol | ~25% |
| NH₂-MIL-88B-Fe | Benzene, Chloroform, Acetone, Acetonitrile, Methanol, Water | up to 33% |
Data sourced from studies on solvent-induced lattice "breathing". researchgate.nettum.de
Computational Modeling of Adsorption and Catalytic Processes on Fe-MIL-88B-NH₂ Surfaces
Computational modeling plays a pivotal role in understanding and predicting the performance of Fe-MIL-88B-NH₂ in adsorption and catalysis. These models can range from quantum mechanical calculations on active sites to larger-scale simulations of molecular transport and reaction kinetics.
For adsorption processes, computational studies have been used to investigate the capture of various gases. A semi-empirical method (PM6) was used to model the adsorption of multiple gas molecules, such as formaldehyde (HCHO) and cyclohexane (C₆H₁₂), onto the surfaces of both MIL-88B(Fe) and MIL-88B(Fe)-NH₂. nih.gov These simulations revealed that MIL-88B(Fe)-NH₂ has a higher number of adsorption sites for formaldehyde and a more favorable adsorption enthalpy compared to the unfunctionalized version, explaining its preferential adsorption of HCHO. nih.gov Similarly, DFT calculations have been used to systematically study the effects of different functional groups on CO₂ adsorption, highlighting the role of the -NH₂ group in enhancing sorption affinity. researchgate.net
In the realm of catalysis, computational modeling helps to unravel complex reaction mechanisms. For the photo-Fenton catalytic degradation of pollutants, defect engineering can be used to modify the electronic and surface properties of NH₂-MIL-88B(Fe). researchgate.net Computational studies can model how these defects, such as ligand vacancies, create more accessible Fe Lewis acid sites, which in turn improve the redox capacity of the Fe²⁺/Fe³⁺ cycle essential for Fenton-catalysis. researchgate.net These models can also explain how defects enhance light absorption and electron-hole separation, key factors in photocatalysis. researchgate.net The synergy between adsorption and catalysis is also explored, where models show that enhanced adsorption affinity for a pollutant molecule on the catalyst surface leads to higher degradation rates. researchgate.net
Predictive Modeling for Structure-Function Relationships in Fe-MIL-88B-NH₂
Predictive modeling aims to establish clear relationships between the structure of a material and its functional properties, enabling the in silico design and screening of new materials for specific applications. birmingham.ac.uk For MOFs like Fe-MIL-88B-NH₂, this involves using computational tools to predict performance metrics such as gas uptake, selectivity, or catalytic activity based on their atomic-level structure.
High-throughput computational screening is one such predictive approach. birmingham.ac.uk This involves creating large virtual libraries of MOF structures—for instance, by systematically varying the organic linkers or metal nodes—and then rapidly evaluating their properties using automated computational workflows. While not always specific to Fe-MIL-88B-NH₂, the methodologies are directly applicable. For example, large-scale screening of MOFs has been used to identify promising candidates for CO₂ capture by calculating their adsorption properties.
Another aspect of predictive modeling is the development of quantitative structure-activity relationships (QSAR). In the context of drug delivery, computational studies have shown a strong correlation between the in silico computed host-guest interaction energy and experimentally observed drug release times. chemrxiv.orgresearchgate.net This interaction energy, calculated using methods like DFT, can serve as a reliable and relatively easy-to-compute descriptor for predicting the drug retention capabilities of a MOF. chemrxiv.orgresearchgate.net By understanding how functionalization (e.g., with -NH₂) impacts this interaction energy, researchers can computationally pre-screen and design MOF-based drug carriers with tailored release profiles. chemrxiv.org These predictive models significantly accelerate the discovery and optimization of functional materials by focusing experimental efforts on the most promising candidates. researchgate.netbirmingham.ac.uk
Stability, Reusability, and Framework Robustness Studies of Fe Mil 88b Nh₂
Hydrolytic Stability of Fe-MIL-88B-NH₂ in Aqueous Environments
Fe-MIL-88B-NH₂ is noted for its stability in aqueous solutions, a crucial attribute for its various applications in water treatment and catalysis. cd-bioparticles.netnih.gov Studies have demonstrated that the material maintains its structural integrity when exposed to water. This stability is partly attributed to the strong coordination bonds between the iron (III) metallic centers and the 2-aminoterephthalate linkers.
Chemical Stability of Fe-MIL-88B-NH₂ Across Various pH Conditions
The chemical stability of Fe-MIL-88B-NH₂ across a range of pH values is a significant advantage for its use in diverse chemical environments. Research indicates that this MOF can function effectively over a wide pH spectrum. For instance, in the catalytic degradation of methylene (B1212753) blue, NH₂-MIL-88B(Fe) demonstrates high efficiency and stability in a pH range of 3.0 to 11.0. nih.govdntb.gov.ua Similarly, in the photocatalytic reduction of Cr(VI), La-doped MIL-88B(Fe)–NH₂ photocatalysts perform well under mild conditions at a pH of 6. rsc.orgresearchgate.net
The material's performance can, however, be influenced by the pH of the solution. For the adsorption of ciprofloxacin, the capacity of a derived carbon material (NH₂-PC700) was found to be lower in acidic solution (pH 3) and reached its peak at an optimal pH of 6. academie-sciences.fr While generally robust, extreme pH conditions can affect the framework. For the parent compound MIL-88B(Fe), it has been noted that at a basic pH of 10, its adsorption and photocatalytic activities decrease, which may be linked to a compromised integrity of its porous structure. researchgate.net This suggests that while Fe-MIL-88B-NH₂ is stable across a broad pH range, its performance and structural integrity may be diminished at highly basic levels.
| Application | Effective pH Range | Optimal pH | Reference |
|---|---|---|---|
| Methylene Blue Degradation | 3.0 - 11.0 | Not Specified | nih.govdntb.gov.ua |
| Cr(VI) Reduction (La-doped) | Works well at 6.0 | 6.0 | rsc.org |
| Ciprofloxacin Adsorption (Derived Carbon) | 3.0 - 10.0 | 6.0 | academie-sciences.fr |
Thermal Stability Profiles of Fe-MIL-88B-NH₂
The thermal stability of Fe-MIL-88B-NH₂ is a key factor for its application in processes that may involve elevated temperatures, such as catalysis or regeneration. The material generally exhibits high thermal resistance. Some reports indicate a thermal stability of over 400°C. cd-bioparticles.net
Thermogravimetric analysis (TGA) of the parent compound, MIL-88B(Fe), provides insight into the decomposition process. An initial weight loss is typically observed due to the removal of solvent molecules trapped within the pores. A significant weight loss occurs at higher temperatures, corresponding to the decomposition of the organic linker. For MIL-88B(Fe), this decomposition is noted around 380°C, with complete decomposition of the framework occurring by 600°C, leaving a residual mass of iron oxide. researchgate.net The amino-functionalized version, Fe-MIL-88B-NH₂, is expected to have a similar thermal profile, with the robust iron-oxygen clusters providing a stable inorganic backbone.
| Compound | Decomposition Onset | Reference |
|---|---|---|
| Fe-MIL-88B-NH₂ | > 400°C | cd-bioparticles.net |
| MIL-88B(Fe) (parent compound) | ~380°C (linker decomposition) | researchgate.net |
Reusability and Regeneration Protocols for Fe-MIL-88B-NH₂ in Catalytic and Adsorption Cycles
A critical measure of a material's practical and economic viability is its ability to be reused over multiple cycles without a significant loss of performance. Fe-MIL-88B-NH₂ has consistently demonstrated excellent reusability in both catalytic and adsorption applications. researchgate.net
In photocatalysis, La-doped MIL-88B(Fe)–NH₂ was shown to be robust and could be recycled for at least four consecutive runs for Cr(VI) reduction without any loss in activity. rsc.org For the degradation of methylene blue, NH₂-MIL-88B(Fe) maintained over 80% of its removal efficiency after five cycles. nih.govdntb.gov.ua This high level of recyclability highlights the structural robustness of the MOF under catalytic conditions. Similarly, porous carbons derived from MIL-53(Fe), a related iron-based MOF, have shown good reusability for up to five cycles in the adsorption of ciprofloxacin. academie-sciences.fr
Regeneration is typically achieved through simple procedures. For adsorption processes, this often involves washing the used MOF with a suitable solvent to remove the adsorbed species, followed by drying. For catalytic applications, the catalyst is usually recovered from the reaction mixture by centrifugation or filtration, washed, and then dried before being used in a subsequent cycle. The ability to be easily regenerated without complex or harsh chemical treatments further enhances the appeal of Fe-MIL-88B-NH₂ for sustainable applications.
| Application | Number of Cycles | Performance Retention | Reference |
|---|---|---|---|
| Cr(VI) Reduction (La-doped) | At least 4 | No activity loss | rsc.org |
| Methylene Blue Degradation | 5 | > 80% removal efficiency | nih.govdntb.gov.ua |
| Dye Adsorption | Not specified | Good reusability | researchgate.net |
Investigation of Framework Integrity and Degradation Mechanisms under Operational Conditions
Maintaining framework integrity is essential for the sustained performance of Fe-MIL-88B-NH₂. The primary mechanism affecting its structural dynamics is the aforementioned "breathing" effect, where the framework flexibly responds to guest molecules and solvents without collapsing. researchgate.net This flexibility allows the material to adapt to different environments while preserving its core crystalline structure.
However, under certain conditions, degradation can occur. Studies involving the release of carbon monoxide from NH₂-MIL-88B-Fe in a physiological buffer found that the release rate was controlled by the degradation of the framework itself. nih.gov This indicates that in specific biorelevant media, the hydrolytic stability may be limited, leading to a breakdown of the MOF structure.
Investigations using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) before and after use are crucial for assessing framework integrity. For instance, the persistence of characteristic XRD peaks after multiple catalytic cycles confirms that the material's crystallinity is largely retained. Morphological changes observed via SEM can provide insights into potential surface degradation or aggregation of particles. While Fe-MIL-88B-NH₂ is generally robust, factors such as extreme pH, specific chemical environments, and prolonged exposure to certain aqueous media can lead to a gradual loss of structural integrity. researchgate.net
Future Research Directions and Perspectives for Fe Mil 88b Nh₂
Development of Novel Synthetic Routes for Advanced Architectures
The future of Fe-MIL-88B-NH₂ relies heavily on the innovation of synthetic methodologies that offer precise control over its crystallographic and morphological properties. Current research is moving beyond conventional solvothermal and hydrothermal methods to explore more advanced techniques. au.dk Microfluidic synthesis, for example, has emerged as a powerful tool for producing MOF particles with narrow size distributions by carefully controlling reaction parameters like temperature and residence time. au.dknih.gov
Another promising avenue is the use of modulators and surfactants during synthesis. For instance, acetic acid can be used to control the deprotonation of the organic linker, thereby tailoring the nucleation rate and influencing the final size and aspect ratio of the nanocrystals. researchgate.net Similarly, surfactants like polyvinylpyrrolidone (B124986) (PVP) and the non-ionic triblock co-polymer Pluronic F127 have been successfully employed to stabilize growing crystals and achieve uniform nano- or micron-sized particles. researchgate.netresearchgate.net Other non-conventional methods, including mechanochemical, sonochemical, and electrochemical routes, are also being explored to create unique architectures, potentially leading to materials with enhanced performance in various applications. au.dkchemrxiv.org The use of acoustic waves to generate ultrathin, 2D MOF structures represents a frontier in creating high-aspect-ratio materials with more accessible active sites. nih.gov
Table 1: Comparison of Synthetic Routes for Fe-MIL-88B-NH₂
| Synthesis Method | Key Advantages | Controllable Parameters | Resulting Architecture |
|---|---|---|---|
| Solvothermal/Hydrothermal | Well-established, good crystallinity | Temperature, time, solvent, modulators | Micro- to nano-sized crystals |
| Microfluidic Synthesis | High uniformity, narrow size distribution, rapid screening | Residence time, temperature, flow rate | Uniform nanoparticles au.dknih.gov |
| Modulator-Assisted | Control over size and aspect ratio | Modulator (e.g., acetic acid) concentration | Size-controlled nanocrystals researchgate.net |
| Surfactant-Assisted | High uniformity, morphological control | Surfactant type and concentration | Uniform nano- or micro-particles researchgate.net |
| Mechanochemical | Solvent-free, rapid, scalable | Milling time, frequency | Nanosized particles, potentially with defects au.dk |
Exploration of Multivariate and Hierarchical Porous Structures of Fe-MIL-88B-NH₂
A significant future direction is the design of Fe-MIL-88B-NH₂ with more complex pore structures. The development of multivariate MOFs (MTV-MOFs), where multiple organic linkers are incorporated into a single framework, offers a way to finely tune the chemical environment and porosity. This approach could be used to introduce new functionalities or optimize the framework for specific guest-molecule interactions.
Furthermore, creating hierarchical porous structures, which contain both micropores inherent to the MOF structure and larger mesopores or macropores, is of great interest. sci-hub.se These hierarchical systems can improve mass transport and accessibility to active sites, which is crucial for applications in catalysis and sensing. sci-hub.se Techniques such as selective etching of the parent MOF or the use of templates during synthesis could be employed to introduce this secondary, larger porosity. au.dk The combination of the intrinsic microporosity of Fe-MIL-88B-NH₂ with engineered mesoporosity could lead to materials with superior performance, particularly in processes limited by diffusion.
Integration of Fe-MIL-88B-NH₂ into Hybrid Materials and Devices
The true potential of Fe-MIL-88B-NH₂ may be realized through its integration into composite and hybrid materials. Combining this MOF with other functional components can create synergistic properties that surpass those of the individual materials. romanpub.comuni-muenchen.de For energy storage applications, hybrid materials composed of Fe-MIL-88B-NH₂ and conductive materials like carbon nanotubes or conducting polymers are being investigated to overcome the typically low electrical conductivity of MOFs. romanpub.comuni-muenchen.de In biomedicine, coating Fe-MIL-88B-NH₂ particles with polymers like chitosan (B1678972) has been shown to create pH-responsive drug delivery systems. nih.gov
The fabrication of Fe-MIL-88B-NH₂-based thin films and membranes is another critical area. Techniques like Langmuir-Blodgett deposition are being used to create organized, ultrathin films. unizar.es Such films are essential for developing chemical sensors and other electronic devices. uni-muenchen.de The incorporation of Fe-MIL-88B-NH₂ into mixed matrix membranes (MMMs) with polymers like Matrimid® is a promising strategy for enhancing gas separation performance, leveraging the MOF's selective adsorption capabilities. unizar.es Future work will focus on improving the interface between the MOF and the matrix material to prevent defects and optimize device performance. mdpi.comoup.com
Deeper Mechanistic Understanding at the Atomic and Molecular Level
A fundamental understanding of the structure-property relationships in Fe-MIL-88B-NH₂ is essential for its rational design. Future research will increasingly rely on a combination of advanced in-situ characterization techniques and computational modeling to probe the material's behavior at the molecular level. For instance, understanding the "breathing" effect—the flexible structural transformation of the framework upon guest adsorption/desorption—is critical for applications in gas storage and separation. scispace.com
Molecular dynamics simulations and quantum chemical calculations can provide insights into guest-host interactions, diffusion pathways, and reaction mechanisms within the pores. romanpub.comscispace.com Investigating the formation mechanism of the MOF itself, such as identifying key intermediates and the role of anions, can lead to more controlled and efficient synthetic procedures. researchgate.net For applications in electrochemistry and photocatalysis, it is crucial to understand the electronic structure and the charge transfer processes occurring at the metal nodes and organic linkers. romanpub.com Techniques like in-situ X-ray diffraction and Raman spectroscopy can reveal structural changes during electrochemical reactions. romanpub.com
Rational Design Principles for Enhanced Performance in Targeted Applications
Building on a deeper mechanistic understanding, the ultimate goal is to establish clear, rational design principles for tailoring Fe-MIL-88B-NH₂ for specific applications. The modular nature of MOFs, which allows for the variation of metal centers and organic linkers, is the foundation of this approach. romanpub.com By strategically choosing or modifying the 2-aminoterephthalic acid linker, researchers can tune the pore size, hydrophilicity, and active sites within the framework to target specific molecules. uni-muenchen.de
Defect engineering is emerging as a powerful tool for rational design. Introducing defects into the crystal structure, for example through modified synthetic conditions like magnetic stirring, can create more open coordination sites and enhance catalytic activity. researchgate.net Furthermore, computational screening and machine learning are becoming invaluable for accelerating the discovery of optimized structures. romanpub.com These computational tools can predict the properties of hypothetical MOF structures, guiding experimental efforts toward the most promising candidates for applications ranging from catalysis and sensing to energy storage and drug delivery. romanpub.comresearchgate.net
Table 2: Design Strategies and Targeted Applications for Fe-MIL-88B-NH₂
| Design Principle | Strategy | Targeted Application | Desired Outcome |
|---|---|---|---|
| Functionalization | Post-synthetic modification of -NH₂ groups | Chemical Sensing, Drug Delivery | Enhanced selectivity, targeted binding uni-muenchen.denih.gov |
| Defect Engineering | Modifying synthesis conditions (e.g., stirring) | Catalysis | Increased number of active sites, improved conversion researchgate.net |
| Hierarchical Porosity | Templating, selective etching | Catalysis, Separation | Improved mass transport, accessibility to sites au.dksci-hub.se |
| Hybridization | Integration with conductive polymers/carbons | Energy Storage | Enhanced electrical conductivity and stability romanpub.comuni-muenchen.de |
| Computational Design | Machine learning, molecular simulation | Various | Accelerated discovery of optimized structures romanpub.com |
Q & A
Basic Synthesis: What are the standard methods for synthesizing Fe-MIL-88B-NH₂ and NH₂-MIL-88B(Fe)?
Answer:
Fe-MIL-88B-NH₂ is typically synthesized via solvothermal methods using iron(III) salts and 2-aminoterephthalic acid (H₂N-BDC) as the organic linker. A rapid microwave-assisted solvothermal method has been optimized to produce high-purity, uniform crystals with controlled morphology (e.g., spindle-shaped or needle-like structures) . For NH₂-MIL-88B(Fe), non-ionic triblock copolymers (e.g., F127) and acetic acid are employed to stabilize nuclei and tailor nanocrystal size and aspect ratios . Key parameters include molar ratios of ligands to metal ions, reaction temperature, and solvent selection .
Advanced Synthesis: How can researchers control the size, morphology, and dispersity of NH₂-MIL-88B(Fe) nanocrystals?
Answer:
Size and morphology are tuned by adjusting nucleation rates. For example:
- Acetic acid concentration modulates deprotonation of H₂N-BDC, slowing nucleation to yield larger crystals with higher aspect ratios (e.g., length/width ratios from 1.5 to 2.0) .
- Microwave synthesis reduces reaction time while enhancing crystallinity and uniformity, producing crystals with lengths of 1.5–2.0 µm and diameters of 300 nm–1 µm .
- Hybrid frameworks (e.g., {FeₓIn₁₋ₓ}-MIL-88B) leverage metal substitution to alter lattice parameters (e.g., a-axis contraction by 33% in NH₂-MIL-88B(Fe) when exposed to solvents like water) .
Structural Characterization: What analytical techniques confirm the structural integrity and functionalization of these MOFs?
Answer:
- XRD : Validates crystallinity and phase purity. For example, distinct peaks at 9.8° and 10.5° 2θ confirm the MIL-88B structure, while shifts indicate solvent-induced lattice breathing .
- FT-IR : Identifies functional groups (e.g., –NH₂ stretches at 1250–1350 cm⁻¹) and confirms linker incorporation .
- SEM/TEM : Reveals morphology (e.g., spindle-shaped MIL-88B(Fe)-NH₂(1.5) vs. needle-like MIL-88B(Fe)-NH₂(2.0)) and size distribution .
- N₂ adsorption : Measures surface area (e.g., MIL-88B-NH₂(1.5) at ~450 m²/g) and pore volume .
Framework Flexibility: How do solvent interactions influence the structural dynamics of NH₂-MIL-88B(Fe)?
Answer:
NH₂-MIL-88B(Fe) exhibits "breathing" behavior, where solvent polarity and hydrogen-bonding capacity induce reversible lattice contraction. For example:
- In water or methanol, the a-axis shortens by 25% due to strong H-bonding with framework –NH₂ groups .
- Solvents like DMF stabilize the open form, while benzene or chloroform trigger shrinkage up to 33%, impacting gas adsorption and catalytic site accessibility .
Advanced Catalysis: What mechanistic insights explain NH₂-MIL-88B(Fe)’s efficiency in formaldehyde oxidation?
Answer:
Defective NH₂-MIL-88B(Fe) nanorods expose coordinatively unsaturated Fe sites (Fe-CUS) that activate O₂ via Fenton-like reactions. Key steps include:
- Lewis acid-base interaction between Fe-CUS and HCHO, accelerating Fe³⁺/Fe²⁺ cycling to generate ROS (•OH, •O₂⁻, ¹O₂) .
- Reaction intermediates : Dioxymethylene (CH₂OO) and formate (HCOO⁻) are identified via in situ FTIR, with >80% mineralization efficiency .
- Synergy : Cooperative redox and acid-base catalysis enable ambient-temperature HCHO oxidation .
Electrochemical Applications: How is NH₂-MIL-88B(Fe) optimized for heavy metal ion detection?
Answer:
GCE/MIL-88B(Fe)-NH₂ electrodes leverage the MOF’s high surface area and amine groups for selective Cd²⁺, Pb²⁺, and Cu²⁺ detection.
- Experimental design : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used, with detection limits as low as 0.1 µM .
- Mechanism : Amino groups chelate metal ions, while Fe³⁺ centers facilitate electron transfer, enhancing sensitivity .
Gas Storage and Delivery: What factors govern CO release kinetics from NH₂-MIL-88B(Fe)?
Answer:
CO release is controlled by framework degradation under physiological conditions:
- Half-life : MIL-88B-Fe releases CO faster (t₁/₂ = 38 min) than NH₂-MIL-88B(Fe) (t₁/₂ = 76 min) due to slower ligand dissociation in the amine-functionalized variant .
- In situ spectroscopy : Mössbauer and UHV-FTIR confirm CO binding to Fe-CUS sites, with biocompatibility validated via myoglobin assays .
Hybrid Materials: How do heterometallic frameworks (e.g., Fe-In-MIL-88B) enhance functionality?
Answer:
Incorporating In³⁺ into Fe-MIL-88B expands the lattice (a-axis = 10.95 Å vs. 9.8 Å for pure Fe-MIL-88B), creating larger pores for gas diffusion. This hybrid strategy stabilizes otherwise inaccessible structures (e.g., virtual In-MIL-88B) with tunable redox properties .
Functionalization Strategies: Can NH₂-MIL-88B(Fe) be modified for biodiesel synthesis?
Answer:
Yes. Confining Brønsted ionic liquids (e.g., 1,4-butanediyl-3,3′-bis(3-sulfopropyl) imidazolium) within Fe₃O₄@NH₂-MIL-88B(Fe) creates a magnetic catalyst with high acidity (1.76 mmol H⁺/g). This hybrid achieves 93.2% oleic acid-to-biodiesel conversion, with recyclability (>5 cycles) due to superparamagnetic Fe₃O₄ cores .
Computational Modeling: How are framework energies and swelling behaviors predicted?
Answer:
DFT calculations model the closed and open forms of functionalized MIL-88B. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
